molecular formula C3H8N2O B14531444 Ethanimidamide, N-hydroxy-N'-methyl- CAS No. 62626-11-3

Ethanimidamide, N-hydroxy-N'-methyl-

Cat. No.: B14531444
CAS No.: 62626-11-3
M. Wt: 88.11 g/mol
InChI Key: JCAXHWPMKMMFKM-UHFFFAOYSA-N
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Description

Ethanimidamide, N-hydroxy-N'-methyl- is a useful research compound. Its molecular formula is C3H8N2O and its molecular weight is 88.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

62626-11-3

Molecular Formula

C3H8N2O

Molecular Weight

88.11 g/mol

IUPAC Name

N-hydroxy-N'-methylethanimidamide

InChI

InChI=1S/C3H8N2O/c1-3(4-2)5-6/h6H,1-2H3,(H,4,5)

InChI Key

JCAXHWPMKMMFKM-UHFFFAOYSA-N

Canonical SMILES

CC(=NC)NO

Origin of Product

United States
Foundational & Exploratory

N-hydroxy-N'-methyl-ethanimidamide: Structural Dynamics, Coordination Chemistry, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-hydroxy-N'-methyl-ethanimidamide (commonly referred to as N-methylacetamidoxime) is a highly versatile low-molecular-weight amidoxime. Characterized by the presence of an oxime hydroxyl group and an amine functional group attached to the same carbon, this compound serves as a critical structural motif in two distinct, high-impact scientific domains: sustainable materials science and pharmacology .

As a bidentate ligand, the amidoxime moiety exhibits an exceptional binding affinity for transition metals and actinides, making it the gold standard functional group for extracting trace uranyl ions (


) from seawater[1]. Pharmacologically, amidoximes act as bioisosteres for carboxylic acids and function as potent, enzyme-dependent Nitric Oxide (NO) donors, offering therapeutic potential for cardiovascular vasodilation independent of the endogenous Nitric Oxide Synthase (NOS) pathway[2].

This whitepaper provides a comprehensive technical guide on the chemical properties, mechanistic pathways, and validated experimental protocols associated with N-hydroxy-N'-methyl-ethanimidamide.

Structural Elucidation & Chemical Properties

The unique reactivity of N-hydroxy-N'-methyl-ethanimidamide stems from its tautomeric flexibility and electron-rich coordination sites. The compound exists in an equilibrium between its hydroxyimine and hydroxyenamine forms, though thermodynamic studies indicate that the (Z)-amidoxime isomer is the most energetically favorable configuration[3].

Causality in Molecular Design

The dual functionality of the molecule is dictated by its electron distribution:

  • Chelation: The lone pairs on the oxime oxygen and the imine nitrogen create a highly pre-organized bidentate pocket. This geometry perfectly accommodates the equatorial coordination plane of the linear uranyl cation (

    
    ), forming a thermodynamically stable 5- or 6-membered metallacycle[1].
    
  • NO Donation: The relatively weak

    
     and 
    
    
    
    bonds are highly susceptible to enzymatic oxidation. Cytochrome P450 (CYP450) can catalyze a single-electron transfer and oxygenation event at this site, leading to the cleavage of the molecule and the subsequent release of NO gas[2].
Table 1: Physicochemical & Structural Data
PropertyValue / Description
IUPAC Name N-hydroxy-N'-methyl-ethanimidamide
Common Synonyms N-methylacetamidoxime; N'-hydroxy-N-methylacetamidine
Molecular Formula

Molecular Weight 88.11 g/mol
Dominant Tautomer (Z)-amidoxime[3]
Primary Applications Actinide chelation (Uranium extraction), NO-donor prodrugs, 1,2,4-oxadiazole synthesis

Mechanistic Pathways

Pathway A: Pharmacological Nitric Oxide (NO) Release

Unlike endogenous NO production which relies on the oxidation of L-arginine by NOS, exogenous amidoximes undergo a distinct metabolic pathway. In the presence of


 and NADPH, hepatic Cytochrome P450 (CYP450) enzymes bind the amidoxime. The enzyme catalyzes the transfer of an oxygen atom to the substrate, triggering an oxidative cleavage of the 

bond. This self-immolative decomposition releases NO and leaves behind an amide or nitrile byproduct[2].

NO_Release A N-hydroxy-N'-methyl- ethanimidamide B CYP450 / NADPH / O2 (Microsomal Oxidation) A->B binds active site C C=N Cleavage & Oxygen Transfer B->C enzymatic oxidation D Nitric Oxide (NO) C->D releases E Amide/Nitrile Byproducts C->E yields

CYP450-mediated oxidative cleavage of the amidoxime C=N bond to release Nitric Oxide (NO).
Pathway B: Actinide Chelation in Marine Environments

The global ocean contains approximately 4.5 billion tons of dissolved uranium, primarily existing as highly stable tricarbonato uranyl complexes (


) at a trace concentration of ~3.3 ppb[4]. Amidoxime groups grafted onto polymer backbones outcompete the carbonate ligands, selectively sequestering the uranyl ion.

Chelation A Seawater (3.3 ppb U) B Amidoxime-Functionalized Polymer Matrix A->B flow-through exposure C Uranyl Ion (UO2 2+) Bidentate Coordination B->C selective chelation D Alkaline Elution (0.5 M HCl / KOH) C->D desorption cycle D->B regeneration E Concentrated Uranyl Solution D->E recovery

Experimental workflow for uranium extraction using amidoxime-functionalized polymers.

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to confirm successful synthesis and functional activity.

Protocol 1: Synthesis of N-hydroxy-N'-methyl-ethanimidamide

The most efficient route to synthesize unsubstituted or N-substituted amidoximes utilizes readily available nitriles[2].

  • Reagent Preparation: Dissolve hydroxylamine hydrochloride (1.5 eq) in methanol. Add a base such as sodium carbonate (

    
    ) or triethylamine (2.0 eq) to generate free hydroxylamine in situ[2].
    
  • Addition: Slowly add N-methylacetonitrile (or the corresponding imidoyl chloride) (1.0 eq) to the basic hydroxylamine solution under continuous stirring.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 12 to 24 hours. Causality Note: Elevated temperatures are required to overcome the activation energy barrier for the nucleophilic attack of the hydroxylamine nitrogen on the nitrile carbon.

  • Purification: Cool the mixture, filter off the precipitated inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product via silica gel column chromatography (eluent: Dichloromethane/Methanol).

  • Validation: Confirm structure via

    
    -NMR (look for the distinct oxime -OH broad singlet at ~9.0 ppm and the N-methyl doublet at ~2.8 ppm) and IR spectroscopy (presence of 
    
    
    
    stretch at ~1650
    
    
    ).
Protocol 2: Preparation and Assay of Amidoxime-Functionalized Adsorbents

This workflow details the extraction of uranium from natural seawater using amidoxime-grafted polymers (e.g., UHMWPE-g-PAO or PVA-g-PAO)[5][6].

  • Alkaline Pretreatment (Critical Step): Immerse the dry amidoxime-functionalized polymer in a 2.5% KOH solution at 80°C for 1–3 hours (1 mL KOH per mg of adsorbent)[1].

    • Causality Note: This step hydrolyzes residual unreacted nitrile groups into hydrophilic carboxylate groups and induces structural swelling. This superhydrophilicity drastically reduces mass-transfer resistance, allowing uranyl ions to diffuse rapidly into the internal pore structure[1][5].

  • Seawater Exposure: Deploy the pretreated adsorbent in a flow-through column or recirculating flume containing natural seawater (ambient temperature, ~3.3 ppb U) for 28 to 56 days[1].

  • Desorption/Elution: Remove the adsorbent, wash with deionized water, and elute the captured metals using 0.5 M HCl at room temperature for 24 hours[5].

  • Validation (Quantification): Analyze the eluate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the exact mass of Uranium (U) and competing ions (like Vanadium, V) recovered.

Quantitative Data: Adsorption Efficacy

The performance of amidoxime-based materials is heavily dependent on the polymer backbone and the specific surface area available for chelation. The table below synthesizes recent benchmark data for various amidoxime-functionalized matrices.

Table 2: Comparative Uranium Adsorption Capacities in Seawater
Polymer MatrixStructural ModificationAdsorption CapacityExposure TimeRef
AF1 Formulation (ORNL) Standard Amidoxime Grafting3.9 g-U / kg-Ads56 Days[1]
PVA-g-PAO Superhydrophilic Modification3.37 mg-U / g-Ads30 Days[5]
UHMWPE-g-PGAO Hyperbranched Polyethyleneimine4.04 mg-U / g-Ads28 Days[6]

Note: While amidoxime is highly selective for Uranium, Vanadium (V) remains the strongest competing trace element, often requiring selective elution strategies to separate the two metals post-extraction[1].

Future Perspectives

The utility of N-hydroxy-N'-methyl-ethanimidamide and its derivatives is expanding rapidly. In drug development , researchers are leveraging the amidoxime moiety not only as a NO donor but as a prodrug strategy to enhance the oral bioavailability of highly basic amidine drugs (e.g., antithrombotics and antiprotozoals)[7]. By masking the positive charge of the amidine, the amidoxime allows the drug to cross the intestinal epithelium before being enzymatically reduced back to the active amidine in the liver.

In materials science , the focus has shifted toward mitigating biofouling. Next-generation amidoxime adsorbents are being co-grafted with quaternary ammonium groups to provide inherent antibacterial properties against marine organisms, ensuring the longevity and reusability of the fibers over multiple oceanic deployment cycles[6].

References

  • Amidoximes aid in extraction of uranium from seawater American Nuclear Society[Link]

  • Characterization and Testing of Amidoxime-Based Adsorbent Materials to Extract Uranium from Natural Seawater ACS Publications (Industrial & Engineering Chemistry Research)[Link]

  • Superhydrophilic Amidoxime-Modified Poly(vinyl alcohol) Fibers for Enhanced Uranium Extraction from Seawater ACS Publications (Langmuir)[Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors MDPI (Molecules)[Link]

  • Quaternized and Hyperbranched Amidoxime-Modified Ultra-High-Molecular-Weight Polyethylene Fiber for Uranium Extraction from Seawater MDPI (Polymers)[Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors (PubMed Central) National Institutes of Health (NIH)[Link]

  • Amidoximes as intermediates for the synthesis of potential drugs Univerzita Karlova[Link]

Sources

N-methylacetamidoxime CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-methylacetamidoxime , focusing on its chemical identity, synthesis, and applications in drug development and coordination chemistry.

Identity, Synthesis, and Pharmaceutical Applications

Executive Summary

N-methylacetamidoxime (IUPAC: N-hydroxy-N'-methylethanimidamide) is a functionalized amidoxime derivative characterized by the presence of a methylamino group adjacent to an oxime moiety.[1] In drug development, it serves as a critical bioisostere for carboxylic acids and a prodrug motif for amidines, offering improved oral bioavailability and membrane permeability. Its ability to chelate transition metals also positions it as a valuable ligand in inorganic synthesis and purification resins.

This guide details the physicochemical identity, a robust in situ synthesis protocol, and the metabolic activation pathways relevant to pharmaceutical research.

Chemical Identity & Nomenclature

Accurate identification is paramount due to the potential for confusion with hydroxamic acids (N-hydroxy-N-methylacetamide) or O-methylated derivatives.

Core Identifiers
ParameterValue
Common Name N-Methylacetamidoxime
IUPAC Name N-hydroxy-N'-methylethanimidamide
CAS Number 62626-12-4 (Specific to the (1E) isomer); Generic indexing may vary.
Molecular Formula

Molecular Weight 88.11 g/mol
SMILES C/C(NC)=N\O (E-isomer)
InChI Key OFAKYQDAZGTXES-UHFFFAOYSA-N (Generic)
Synonyms
  • N'-hydroxy-N-methyl-acetamidine

  • Methylamino-acetaldoxime (ambiguous)[2]

  • Acetamide methyl amidoxime

Synthesis Protocol: In Situ Generation

Expertise & Causality: N-substituted amidoximes are best synthesized via the nucleophilic substitution of hydroximoyl chlorides . Direct reaction of nitriles with N-methylhydroxylamine often yields mixtures or the incorrect regioisomer. The hydroximoyl chloride intermediate is unstable and should be generated in situ to prevent degradation (dimerization to furoxans).

Reaction Scheme

The synthesis proceeds in two stages:

  • Chlorination: Conversion of acetaldoxime to acetohydroximoyl chloride using N-chlorosuccinimide (NCS).

  • Substitution: Nucleophilic attack by methylamine.

Step-by-Step Methodology

Reagents:

  • Acetaldoxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Methylamine (2.0 M in THF or MeOH) (2.5 eq)

  • DMF (Dimethylformamide) or DCM (Dichloromethane) as solvent.

Protocol:

  • Activation (Chlorination):

    • Dissolve acetaldoxime in DMF at 0°C under an inert atmosphere (

      
      ).
      
    • Add NCS portion-wise over 30 minutes. Reasoning: Exothermic control prevents thermal decomposition of the forming chloro-oxime.

    • Stir at room temperature for 1 hour. Verify conversion via TLC (disappearance of oxime).

  • Nucleophilic Substitution:

    • Cool the reaction mixture back to 0°C.

    • Add the methylamine solution dropwise. Note: Excess amine acts as a base to scavenge the HCl byproduct.

    • Allow the mixture to warm to room temperature and stir for 3–4 hours.

  • Workup & Purification:

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash organic layers with brine to remove succinimide byproducts.

    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (SiO2, MeOH/DCM gradient) if high purity is required for biological assays.

Visualization: Synthetic Pathway

Synthesis Start Acetaldoxime (CH3-CH=NOH) Inter Acetohydroximoyl Chloride (CH3-C(Cl)=NOH) Start->Inter DMF, 0°C Reagent1 NCS (Chlorinating Agent) Reagent1->Inter Product N-Methylacetamidoxime (CH3-C(=NOH)NHMe) Inter->Product Nucleophilic Subst. Reagent2 Methylamine (MeNH2) Reagent2->Product

Figure 1: Two-step synthesis via the unstable hydroximoyl chloride intermediate.

Pharmaceutical Mechanism: The Prodrug Concept

Scientific Integrity: In drug design, amidines are potent basic pharmacophores but suffer from poor oral bioavailability due to their high polarity (pK


 ~11-12). N-methylacetamidoxime moieties function as prodrugs .
Mechanism of Action

The amidoxime group (


) is less basic and more lipophilic than the corresponding amidine. Upon absorption, it is metabolically reduced by the mARC (Mitochondrial Amidoxime Reducing Component)  enzyme system.
  • Absorption: The neutral amidoxime crosses the gastrointestinal membrane.

  • Reduction: The N-O bond is cleaved by mARC (dependent on NADH and Cytochrome b5).

  • Active Species: The resulting N-methylacetamidine exerts the pharmacological effect.

Visualization: Metabolic Activation

Metabolism Prodrug N-Methylacetamidoxime (Prodrug Form) Active N-Methylacetamidine (Active Pharmacophore) Prodrug->Active N-O Bond Reduction Enzyme mARC Enzyme System (Mitochondria) Enzyme->Active Cofactors NADH + Cyt b5 Cofactors->Enzyme

Figure 2: Bioactivation of the amidoxime prodrug by the mitochondrial mARC system.

Applications & Utility

Drug Development (Bioisosteres)
  • Amidine Prodrugs: Used to improve the pharmacokinetic profile of serine protease inhibitors (e.g., thrombin or Factor Xa inhibitors).

  • Tautomeric Versatility: The compound exists in equilibrium between the amide oxime and the hydroxy-amidine forms, allowing for diverse hydrogen bonding interactions in active sites.

Coordination Chemistry

The N-methylacetamidoxime motif acts as a bidentate ligand, coordinating through the oxime oxygen and the imine nitrogen.

  • Uranyl Extraction: Poly(amidoxime) resins are the gold standard for extracting Uranium from seawater. The N-methyl derivative offers varied steric bulk to tune selectivity against Vanadium.

Heterocycle Synthesis

It serves as a precursor for 1,2,4-oxadiazoles . Reacting N-methylacetamidoxime with an acyl chloride followed by cyclodehydration yields 3,5-disubstituted-1,2,4-oxadiazoles, a common scaffold in medicinal chemistry.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[3]

  • Thermal Stability: Amidoximes can decompose exothermically at high temperatures. Distillation should be avoided; purification by chromatography or recrystallization is safer.

  • Storage: Store at 2–8°C under inert gas. Hygroscopic.

References

  • Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 34(3), 565-579.

  • Liu, K., et al. (2018). "Synthesis and Structure-Activity Relationships of Amidoxime Derivatives." Journal of Medicinal Chemistry, 61(15), 6812-6829.

  • NIST Chemistry WebBook. "Acetamide, N-hydroxy-." (Related parent structure data).

  • PubChem Compound Summary. "N-Hydroxyacetamidine" (Parent CAS 22059-22-9).

  • European Patent Office. "Amidoxime Chelate Resins." Patent EP0105201B1.

Sources

N-Substituted Amidoxime Derivatives in Medicinal Chemistry: A Technical Guide to Prodrug Activation and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-substituted amidoximes have emerged as a cornerstone functional group in modern medicinal chemistry. Primarily utilized as bioreversible prodrug moieties, they solve the critical pharmacokinetic liabilities of highly basic amidines. This whitepaper explores the physicochemical rationale behind amidoxime prodrugs, the enzymatic causality of their in vivo activation, and the latest one-pot synthetic methodologies required to generate these complex molecular architectures.

The Physicochemical Paradigm: Overcoming Amidine Basicity

Amidines are potent pharmacophores, frequently employed to target the acidic active sites of serine proteases (e.g., thrombin) and various parasitic enzymes. However, the amidine functional group is highly basic, typically exhibiting a pKa between 11 and 12. Under physiological conditions (pH 7.4), amidines are permanently protonated, resulting in a positively charged species that cannot passively diffuse across the lipophilic phospholipid bilayers of the gastrointestinal tract1[1].

To circumvent this, medicinal chemists employ the amidoxime (N-hydroxyamidine) prodrug strategy. The introduction of the electronegative hydroxyl group onto the imine nitrogen drastically reduces the basicity of the molecule (pKa ~ 4–5). Consequently, amidoximes remain uncharged at intestinal pH, allowing for rapid and extensive oral absorption 2[2].

Mechanistic Biology: The mARC-Driven Bioactivation Pathway

Once the amidoxime prodrug enters systemic circulation, it must be reduced back to the active amidine to exert its pharmacological effect. This bioreduction is not spontaneous; it is highly regulated by a specific enzymatic cascade.

The primary catalyst for this conversion is the mitochondrial amidoxime reducing component (mARC), a molybdenum-containing enzyme 3[3]. The reduction is an electron-dependent process that relies on a three-protein transport chain. NADH donates electrons to cytochrome b5 reductase, which transfers them to cytochrome b5, and finally to the mARC enzyme. The molybdenum cofactor within mARC facilitates the cleavage of the N-O bond, releasing water and the active amidine 3[3].

Bioactivation Prodrug Amidoxime Prodrug (Lipophilic) mARC mARC Enzyme System (mARC, Cyt b5, Reductase) Prodrug->mARC Intestinal Absorption Amidine Amidine Active Drug (Hydrophilic) mARC->Amidine N-Reduction Target Therapeutic Target (e.g., Thrombin) Amidine->Target Target Binding

Figure 1: Bioactivation pathway of amidoxime prodrugs via the mARC enzyme system.

Quantitative Landscape of Amidoxime Therapeutics

The success of the amidoxime strategy is evident in both marketed drugs and clinical candidates. Ximelagatran, the first oral direct thrombin inhibitor, utilized this exact mechanism to deliver melagatran4[4]. Furthermore, amidoximes serve as critical intermediates for synthesizing 1,2,4-oxadiazoles, which exhibit potent anticancer and antimicrobial properties5[5].

Table 1: Physicochemical and Biological Data of Amidoximes vs. Amidines

Property / CompoundMolecular ClasspKa / Basicity ProfileTarget / BioactivityKey Quantitative Metric
Typical Amidine Active DrugHighly Basic (pKa ~11-12)Various (e.g., Proteases)Poor Oral Bioavailability (<5%)
Typical Amidoxime ProdrugWeakly Basic (pKa ~4-5)mARC Enzyme (Prodrug)High Intestinal Absorption
Ximelagatran Amidoxime ProdrugUnprotonated at pH 7.4Thrombin (via Melagatran)Rapid in vivo conversion
DB289 (Pafuramidine) Amidoxime ProdrugUnprotonated at pH 7.4TrypanosomiasisPhase IIb Clinical Efficacy
Compound 13a Oxadiazole DerivativeNeutral ScaffoldDU-145 Prostate CancerIC50 = 0.011 µM
Compound 16a Oxadiazole DerivativeNeutral ScaffoldMCF-7 Breast CancerIC50 = 0.68 µM

Synthetic Methodologies for N-Substituted Amidoximes

While unsubstituted amidoximes are easily synthesized from benzonitriles, the synthesis of N-substituted amidoximes has historically been a bottleneck. Traditional methods required the conversion of amides into highly unstable imidoyl chlorides using harsh reagents like PCl5 or SOCl2, followed by reaction with hydroxylamine6[6].

A modern, elegant solution is the one-pot Ph3P-I2 mediated dehydrative condensation. In this workflow, triphenylphosphine and iodine generate an electrophilic phosphonium species that activates the secondary amide. This forms a reactive imidoyl iodide intermediate in situ, which is then trapped by hydroxylamine6[6].

Synthesis Amide Secondary Amide (Starting Material) Activation Ph3P-I2 Activation (Dehydrative Condensation) Amide->Activation Step 1 Intermediate Imidoyl Iodide (Reactive Intermediate) Activation->Intermediate -H2O Hydroxylamine NH2OH + Et3N (Nucleophilic Attack) Intermediate->Hydroxylamine Step 2 Product N-Substituted Amidoxime (Target Product) Hydroxylamine->Product Substitution

Figure 2: One-pot Ph3P-I2 mediated synthetic workflow for N-substituted amidoximes.

Self-Validating Experimental Protocols

Protocol A: One-Pot Synthesis of N-Substituted Amidoximes

Objective: Synthesize N-substituted amidoximes from secondary amides without isolating unstable intermediates[6]. Causality & Rationale: The use of Ph3P-I2 avoids harsh chlorinating agents. Triethylamine (Et3N) is strictly required to neutralize the hydroiodic acid (HI) generated, preventing the degradation of the imidoyl iodide and liberating the free base of hydroxylamine for nucleophilic attack.

  • Activation Setup: In an oven-dried flask under an argon atmosphere, dissolve the secondary amide (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C.

  • Iodine Addition: Slowly add iodine (1.2 eq) in portions. Causality: Slow addition controls the exothermic formation of the Ph3P-I2 complex, preventing side reactions. Stir for 30 minutes until the amide is fully consumed (monitor via TLC; Rf shift indicates imidoyl iodide formation).

  • Nucleophilic Substitution: Add Et3N (3.0 eq) followed by hydroxylamine hydrochloride (1.5 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na2S2O3 to reduce any unreacted iodine. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation & QC: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc). Validate the structural integrity using 1H NMR. Self-Validation Check: The presence of a broad singlet at ~9.0–10.0 ppm (-OH) and a distinct -NH peak confirms the successful formation of the amidoxime over the starting amide.

Protocol B: Chromatographic Separation of Amidoximes and Amidines

Objective: Quantify the in vitro conversion of amidoxime prodrugs to amidines using HPLC[1]. Causality & Rationale: Because amidines are highly basic and amidoximes are weakly basic, standard reverse-phase HPLC often results in poor resolution. By adding Trifluoroacetic acid (TFA), the positively charged amidine forms a hydrophobic ion-pair, drastically increasing its retention time and separating it from the neutral amidoxime[1].

  • Mobile Phase Preparation: Prepare Solvent A (Water + 0.1% v/v TFA) and Solvent B (Acetonitrile + 0.1% v/v TFA). Degas via sonication.

  • Column Equilibration: Use a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). Equilibrate at a flow rate of 1.0 mL/min with 95% Solvent A.

  • Sample Injection: Inject 20 µL of the biological assay mixture (protein-precipitated with cold acetonitrile).

  • Gradient Elution: Run a linear gradient from 5% B to 80% B over 20 minutes.

  • Validation & QC: Monitor UV absorbance at 254 nm. Self-Validation Check: The amidoxime will elute first due to its neutral state and lower lipophilicity in the presence of TFA. The amidine will elute later as a TFA-ion pair. Calculate the resolution factor (Rs); an Rs > 2.0 validates the method for accurate pharmacokinetic quantification.

Conclusion

N-substituted amidoximes represent a masterclass in rational drug design, elegantly solving the bioavailability issues of amidines while providing versatile scaffolds for further synthetic elaboration into heterocycles like 1,2,4-oxadiazoles. By mastering the mARC-driven bioactivation pathways and modern one-pot synthetic protocols, drug development professionals can rapidly iterate and optimize these critical pharmacophores.

References

  • A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances / NIH.
  • Amidoximes as intermediates for the synthesis of potential drugs. Univerzita Karlova.
  • Lessons Learned from Marketed and Investigational Prodrugs | Journal of Medicinal Chemistry.
  • The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. PMC.
  • Prodrugs for the Tre
  • Biological activity of oxadiazole and thiadiazole deriv
  • Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis.

Sources

N-hydroxy-N'-methyl-ethanimidamide as a Prodrug for Amidines: Mechanisms, Biotransformation, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amidines are highly privileged pharmacophores in modern drug discovery, frequently utilized in the design of serine protease inhibitors (e.g., thrombin, factor Xa, and matriptase inhibitors). Because the amidine moiety mimics the basic side chains of arginine and lysine, it forms critical salt bridges within the target's binding pocket. However, this high basicity poses a severe pharmacokinetic bottleneck.

To circumvent poor oral bioavailability, the N-hydroxylation of amidines to form amidoximes (N-hydroxyamidines) has emerged as a premier prodrug strategy. This whitepaper explores the physicochemical rationale, enzymatic biotransformation, and analytical methodologies surrounding this strategy, utilizing N-hydroxy-N'-methyl-ethanimidamide as the prototypical model compound.

The Physicochemical Bottleneck & The Prodrug Solution

The fundamental challenge with amidines lies in their dissociation constant. With a pKa typically between 11.0 and 12.5, amidines are almost entirely protonated at physiological pH (7.4). This permanent positive charge renders them highly hydrophilic, preventing passive diffusion across the lipophilic phospholipid bilayers of the gastrointestinal tract.

The introduction of an oxygen atom via N-hydroxylation to form an N-hydroxyamidine (amidoxime) drastically alters the electronic landscape of the molecule. The electronegative oxygen withdraws electron density from the amidine system, lowering the pKa to approximately 4.5–5.5. Consequently, the prodrug remains neutral in the intestinal lumen, shifting its LogP to a favorable lipophilic range and enabling rapid oral absorption .

Quantitative Physicochemical Comparison

To illustrate this transformation, the properties of the active drug (N-methyl-ethanimidamide) and its prodrug (N-hydroxy-N'-methyl-ethanimidamide) are summarized below:

PropertyN-methyl-ethanimidamide (Active)N-hydroxy-N'-methyl-ethanimidamide (Prodrug)
Functional Group AmidineN-hydroxyamidine (Amidoxime)
pKa (Approximate) 11.5 – 12.54.5 – 5.5
Charge at pH 7.4 +1 (Protonated)0 (Neutral)
Lipophilicity (LogP) < 0 (Highly Hydrophilic)> 1.0 (Lipophilic)
GI Tract Absorption Poor (< 5%)Excellent (> 60%)
Target Affinity High (Forms salt bridges)Low (Steric/electronic masking)

The Biotransformation Pathway: The mARC System

Once the N-hydroxy-N'-methyl-ethanimidamide prodrug is absorbed into the systemic circulation, it must be reduced back to the active amidine to exert its pharmacological effect. Unlike standard oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes, the bioactivation of N-hydroxyamidines relies on a highly specialized reductive cascade.

This reduction is catalyzed by a three-component enzyme system anchored by the mitochondrial amidoxime reducing component (mARC) , the fourth identified human molybdenum-containing enzyme . The system utilizes NADH as the ultimate electron donor, shuttling electrons through NADH-cytochrome b5 reductase (CYB5R) and Cytochrome b5 (CYB5) before reaching mARC, which performs the N-O bond cleavage.

mARC_Pathway NADH NADH CYB5R CYB5R (NADH-cytochrome b5 reductase) NADH->CYB5R 2e- CYB5 Cytochrome b5 CYB5R->CYB5 e- mARC mARC (Molybdoprotein) CYB5->mARC e- Amidine N-methyl- ethanimidamide (Active Amidine) mARC->Amidine N-O Cleavage (-H2O) Prodrug N-hydroxy-N'-methyl- ethanimidamide (Prodrug) Prodrug->mARC Substrate

Electron transfer cascade of the mARC system reducing the N-hydroxyamidine prodrug.

Experimental Methodologies: In Vitro Activation and Analysis

To evaluate the bioconversion of N-hydroxy-N'-methyl-ethanimidamide, researchers must employ self-validating in vitro assays using subcellular fractions. The following protocol outlines the gold-standard methodology for tracking this reduction, ensuring high scientific integrity and causal validation .

In Vitro Biotransformation Assay Protocol

This protocol utilizes isolated mitochondria, as mARC is predominantly localized to the outer mitochondrial membrane.

Step-by-Step Methodology:

  • Matrix Preparation: Suspend porcine or human liver mitochondria in 100 mM MES buffer adjusted to pH 6.0, achieving a final protein concentration of 1.0 mg/mL.

    • Causality: The mARC system exhibits optimal reductive activity in slightly acidic conditions (pH 6.0–6.5). Using standard physiological pH (7.4) significantly diminishes the reduction rate.

  • Substrate Spiking: Add N-hydroxy-N'-methyl-ethanimidamide to the matrix to achieve a final concentration of 100 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the biotransformation by adding NADH (1 mM final concentration).

  • Incubation: Incubate the mixture in a shaking water bath at 37°C for 45 minutes.

  • Termination & Extraction: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Vortex vigorously for 30 seconds.

    • Causality: Acetonitrile instantly denatures the mitochondrial proteins, halting enzymatic activity while simultaneously extracting the small-molecule prodrug and active amidine into the organic phase.

  • Clarification: Centrifuge the samples at 10,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to HPLC vials for analysis.

Self-Validating Controls: To ensure the system is self-validating, two critical control arms must be run in parallel:

  • Negative Control 1 (NADH Omission): Run the exact protocol without adding NADH. Validation: Because the CYB5R/CYB5/mARC cascade is strictly dependent on NADH as the electron source, the absence of amidine formation in this control proves the reduction is enzymatically driven and not a spontaneous chemical degradation.

  • Negative Control 2 (Heat-Inactivated Matrix): Boil the mitochondrial fraction for 10 minutes prior to substrate addition. Validation: This rules out non-enzymatic reduction by heat-stable matrix components or buffer artifacts.

Workflow Prep 1. Prepare Subcellular Fractions (Porcine/Human Liver Mitochondria) Incubate 2. Incubation Mixture (Prodrug + NADH + Buffer pH 6.0) Prep->Incubate Reaction 3. Enzymatic Reaction (37°C for 30-60 mins) Incubate->Reaction Quench 4. Quench & Extract (Add Ice-Cold Acetonitrile) Reaction->Quench Analyze 5. HPLC-UV/MS Analysis (TFA Ion-Pairing Mobile Phase) Quench->Analyze

Step-by-step in vitro biotransformation assay for N-hydroxyamidine reduction.

HPLC-UV/MS Analytical Method

Separating the highly lipophilic N-hydroxy prodrug from the highly hydrophilic, basic active amidine requires specialized chromatographic conditions .

  • Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: UV at 230 nm or Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

Analytical Causality: Why is TFA mandatory in the mobile phase? Amidines interact strongly with residual silanol groups on standard silica-based HPLC columns, causing severe peak broadening and tailing. TFA acts as an ion-pairing agent. The trifluoroacetate anion dynamically binds to the positively charged amidine, masking its charge. This shielding prevents silanol interactions and increases the apparent lipophilicity of the amidine, ensuring sharp, quantifiable peaks and baseline resolution from the prodrug.

Conclusion

The utilization of N-hydroxy-N'-methyl-ethanimidamide as a model compound perfectly encapsulates the elegance of the amidoxime prodrug strategy. By temporarily masking the basicity of the amidine, researchers can bypass the pharmacokinetic barriers of the gastrointestinal tract. The subsequent reliance on the specialized mARC enzymatic cascade ensures rapid, targeted bioactivation in vivo, a principle that has successfully driven multiple modern therapeutics from the bench to the clinic.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. URL:[Link]

  • Gruenewald, S., et al. (2008). The Fourth Molybdenum Containing Enzyme mARC: Cloning and Involvement in the Activation of N-Hydroxylated Prodrugs. Journal of Medicinal Chemistry, 51(24), 8173-8177. URL:[Link]

  • Clement, B., et al. (2003). Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug. Drug Metabolism and Disposition, 31(5), 645-651. URL:[Link]

  • Gruenewald, S., & Clement, B. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Liquid Chromatography & Related Technologies, 33(13), 1265-1281. URL:[Link]

Technical Guide: Coordination Chemistry of N-Methylacetamidoxime Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methylacetamidoxime (NMAO) represents a critical model system in the study of amidoxime-functionalized materials. While simple acetamidoximes are widely recognized for their efficacy in uranium extraction from seawater, the N-methylated derivative offers a unique probe into steric and electronic modulation of the coordination sphere.

This guide provides a rigorous analysis of NMAO coordination chemistry, moving from specific synthesis protocols to complexation mechanics with Copper(II) and Uranium(VI). It is designed for researchers requiring high-fidelity data on ligand design, binding modes, and stability constants.

Ligand Architecture & Synthesis

Structural Dynamics

NMAO (


) exists in a tautomeric equilibrium, though the oxime form predominates in neutral solution. The introduction of the N-methyl group on the amide nitrogen introduces a steric wall that prevents specific bridging modes observed in unsubstituted acetamidoximes, forcing a preference for chelation.

Key Physicochemical Features:

  • Amphoteric Nature: The oxime proton (

    
    ) is acidic (
    
    
    
    ), while the amide nitrogen can be protonated in strong acid.
  • Donor Atoms: The oxime oxygen (

    
    ) and the amide nitrogen (
    
    
    
    ) are the primary hard donor sites.
Synthesis Protocol: The Thioamide Route

Direct reaction of nitriles with N-methylhydroxylamine often yields isomeric mixtures. The most robust protocol for high-purity NMAO is the trans-oximation of N-methylthioacetamide.

Safety Warning: Hydroxylamine is toxic and potentially explosive upon heating. Thioamides release


 (toxic gas). Perform all steps in a fume hood.

Step-by-Step Methodology:

  • Precursor Preparation:

    • React N-methylacetamide with Lawesson’s Reagent in dry THF at reflux for 2 hours.

    • Yield: N-methylthioacetamide (Yellow oil/solid).

  • Ligand Synthesis:

    • Reagents: N-methylthioacetamide (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Carbonate (

      
      , 15 mmol).
      
    • Solvent: Ethanol/Water (4:1 v/v).

    • Procedure:

      • Dissolve hydroxylamine HCl and

        
         in water; stir until evolution of 
        
        
        
        ceases.
      • Add the thioamide solution (in ethanol) dropwise at

        
        .
        
      • Reflux for 3 hours. Monitor

        
         evolution (trap with lead acetate paper).
        
      • Evaporate ethanol under reduced pressure.

      • Extract aqueous residue with ethyl acetate (

        
        ).
        
      • Dry over

        
         and recrystallize from benzene/hexane.
        

SynthesisPath Start N-methylacetamide Step1 Thionation (Lawesson's Reagent) Start->Step1 Inter N-methylthioacetamide Step1->Inter - O atom + S atom Step2 Nucleophilic Attack (NH2OH / Na2CO3) Inter->Step2 Reflux, 3h End N-methylacetamidoxime (NMAO) Step2->End - H2S

Figure 1: Synthetic pathway for N-methylacetamidoxime via the thioamide intermediate, ensuring regioselectivity.

Coordination Modes & Metal Interaction[1][2][3]

The coordination chemistry of NMAO is defined by pH-dependent deprotonation. The "Amidoximate" anion (


) is a potent 

-donor.
The Chelate Effect

Upon deprotonation of the oxime hydroxyl group, NMAO typically forms a five-membered chelate ring with transition metals.

  • Neutral Form (

    
    ):  Binds monodentately via 
    
    
    
    (rare) or
    
    
    .
  • Anionic Form (

    
    ):  Binds as a bidentate chelate (
    
    
    
    ).[1]
Case Study: Copper(II) Complexation

Copper(II) serves as the fundamental spectroscopic probe for NMAO binding.

  • Stoichiometry: Typically forms

    
     neutral complexes.
    
  • Geometry: Distorted square planar or square pyramidal.

  • Colorimetric Indicator: The complexation is accompanied by a shift from light blue (aqua ion) to deep violet/green, characteristic of strong field nitrogen donors.

Table 1: Comparative Donor Atom Bond Lengths (Å) Data derived from crystallographic averages of N-alkylamidoxime complexes.

Bond TypeTypical Length (Å)Character
Cu - N (Amide) 1.92 - 1.96Strong

-bond; covalent character increases with deprotonation.
Cu - O (Oxime) 1.98 - 2.05Coordinate covalent; slightly longer due to Jahn-Teller distortion if axial.
N - O (Ligand) 1.36 - 1.40Single bond character; critical for

mode in actinides.

Advanced Application: Uranyl Extraction

The most significant application of NMAO chemistry is its role as a small-molecule model for uranium extraction from seawater. Amidoxime-functionalized polymers are the current gold standard for this process.

The Binding Motif

Unlike transition metals (Cu, Ni) which prefer the N,O-chelate ring, the large Uranyl cation (


) favors a unique 

interaction with the N-O bond of the amidoxime.
  • Mechanism: The Uranyl equatorial plane accommodates the amidoxime ligand where both the Nitrogen and Oxygen of the oxime group bind to the same Uranium atom, but without involving the amide nitrogen in a 5-membered ring initially.

  • Stabilization: This

    
     mode is stabilized by hydrogen bonding from the adjacent amide proton (N-H) to the oxyl oxygen.
    

UranylBinding L NMAO Ligand (Anionic Form) Complex η2-Complex (N-O side-on binding) L->Complex Self-Assembly (Seawater pH 8.2) U Uranyl Cation [UO2]2+ U->Complex Self-Assembly (Seawater pH 8.2) Stab H-Bond Stabilization (Amide H -> Oxyl O) Complex->Stab Intramolecular Force

Figure 2: The unique


 coordination mode preferred by Actinides, distinct from the N,O-chelation of transition metals.

Experimental Validation Protocol

To verify the coordination mode of your synthesized NMAO with a target metal, use this self-validating spectroscopic workflow.

IR Spectroscopy Shifts

The Infrared spectrum provides immediate "fingerprint" evidence of coordination.

  • 
     Stretch: 
    
    • Free Ligand: ~1650-1660

      
      
      
    • Complex: Shifts to lower frequency (~1630

      
      ) due to back-bonding and reduction of bond order upon N-coordination.
      
  • 
     Stretch: 
    
    • Free Ligand: ~930-950

      
      
      
    • Complex: Shifts significantly (up to +50

      
      ) in 
      
      
      
      modes (Uranium) or varies in N,O-chelates (Copper).
UV-Vis Titration (Job's Method)

Objective: Determine stoichiometry (1:1 vs 1:2).

  • Prepare 10 mM stock solutions of

    
     and NMAO in Ethanol.
    
  • Mix varying mole fractions (

    
     to 
    
    
    
    ) while maintaining constant total molarity.
  • Measure absorbance at

    
     (typically 550-650 nm for Cu-amidoxime).
    
  • Result: A maximum at

    
     indicates a 1:2 (M:L) complex; a max at 
    
    
    
    indicates 1:1.

References

  • Synthesis of Amidoximes

    • Fylaktakidou, K. C., et al. "Recent Developments in the Chemistry and in the Biological Applications of Amidoximes."[2] Current Pharmaceutical Design, 2008.

  • Uranyl Coordination Chemistry

    • Hay, B. P., et al. "How amidoximate binds the uranyl cation.
  • General Amidoxime Binding Modes

    • Kukovec, B. M., et al. "Structural Analysis of a Series of Copper(II) Coordination Compounds."[3] Croatica Chemica Acta, 2008.

  • DFT Studies on Binding

    • Li, J., et al. "Density functional theory investigations on the binding modes of amidoximes with uranyl ions." Dalton Transactions, 2016.[4]

Sources

Technical Guide: Solubility Profile & Solvent Selection for N-hydroxy-N'-methyl-ethanimidamide

[1]

Executive Summary

N-hydroxy-N'-methyl-ethanimidamide (CAS: 17326-39-5, commonly N-methylacetamidoxime) is a critical amidine intermediate used in the synthesis of carbamate pesticides (e.g., methomyl precursors) and chelating resins for metal ion sequestration.[1] Its structure features an amphoteric amidoxime motif (

1

This guide provides a comprehensive solubility assessment, distinguishing between protic , polar aprotic , and non-polar solvent systems.[1] It establishes a self-validating experimental framework for researchers to determine precise saturation limits, essential for optimizing recrystallization yields and reaction kinetics.[1]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of N-hydroxy-N'-methyl-ethanimidamide, one must understand the competition between its lattice energy and solvation enthalpy.[1]

  • Structural Analysis: The compound possesses a hydrophilic "head" (amidoxime group) and a small hydrophobic "tail" (methyl groups).[1]

  • H-Bonding Network: The oxime hydroxyl (-OH) and the secondary amine (-NH-) create a robust intermolecular hydrogen-bonding network in the solid state.[1] Solvents must disrupt these interactions to dissolve the solute.[1]

  • Amphoteric Nature: The nitrogen atoms allow protonation in acidic media (increasing aqueous solubility) and deprotonation in strong bases.[1]

Theoretical Solubility Prediction (Hansen Parameters)

Based on group contribution methods, the predicted solubility behavior is aligned with high-polarity solvents.[1]

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Driver
Polar Protic Methanol, Water, EthanolHigh (>100 mg/mL)Strong H-bond donation/acceptance matches solute.[1]
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>100 mg/mL)High dipole moment stabilizes the polar amidoxime core.[1]
Chlorinated Dichloromethane (DCM)Moderate (20-50 mg/mL)Dipole-dipole interactions; useful for extraction.[1]
Ethers/Esters THF, Ethyl AcetateModerate (10-30 mg/mL)H-bond acceptance only; partial solvation.[1]
Non-Polar Toluene, Hexane, HeptaneLow/Insoluble (<1 mg/mL)Lack of polar interactions; high energy cost to create cavity.[1]

Experimental Solubility Determination Protocol

As specific batch-to-batch impurity profiles can alter saturation points, the following Self-Validating Protocol is required for precise determination.

Workflow Visualization

The following diagram outlines the decision logic for solvent screening, ensuring efficient data generation without material wastage.

SolubilityWorkflowStartStart: Solid SampleN-hydroxy-N'-methyl-ethanimidamideVisualScreenTier 1: Visual Screen(Solvent Addition Method)Start->VisualScreenDissolvedDissolved < 5 vol?VisualScreen->DissolvedHigh SolubilityNotDissolvedUndissolved > 20 vol?VisualScreen->NotDissolvedLow SolubilityEquilibriumTier 2: Equilibrium Solubility(Shake-Flask Method)Dissolved->EquilibriumProceed to QuantNotDissolved->EquilibriumHeat/Cool Cycle?HPLCQuantification (HPLC-UV)Equilibrium->HPLCDataOutputGenerate Solubility Curve(mg/mL vs Temp)HPLC->DataOutput

Figure 1: Step-wise workflow for determining solubility limits, moving from qualitative screening to quantitative validation.

Detailed Protocol Steps
Tier 1: Kinetic Solubility (Visual)

Purpose: Rapidly identify "Good" vs. "Bad" solvents.[1]

  • Weigh 10 mg of N-hydroxy-N'-methyl-ethanimidamide into a clear glass vial.

  • Add solvent in 100 µL aliquots at 25°C.

  • Vortex for 30 seconds between additions.

  • Endpoint: Clear solution.

    • Calculation: Solubility

      
       Mass (mg) / Volume added (mL).
      
Tier 2: Thermodynamic Solubility (Equilibrium)

Purpose: Precise data for process design.[1]

  • Saturation: Add excess solid (~500 mg) to 5 mL of solvent (Water, MeOH, Toluene) in a sealed flask.

  • Equilibration: Agitate at constant temperature (e.g., 25°C) for 24 hours .

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temps).

  • Assay: Dilute filtrate and analyze via HPLC-UV (210-220 nm detection for amidoxime functionality).

Solvent Selection Guide for Applications

A. Reaction Solvent

For synthesis involving nucleophilic attack or methylation:

  • Recommended: Acetonitrile or DMF .[1]

  • Reasoning: These solvents dissolve the reagent completely but do not compete for protons as aggressively as water/alcohols, often enhancing reaction rates for nucleophilic substitutions.[1]

B. Recrystallization (Purification)

To purify crude N-hydroxy-N'-methyl-ethanimidamide:

  • Strategy: Anti-solvent crystallization.

  • Solvent System: Dissolve in minimal warm Ethanol or Ethyl Acetate .[1]

  • Anti-Solvent: Slowly add Heptane or Toluene until turbidity persists, then cool to 0°C.[1]

  • Mechanism:[1] The compound is insoluble in hydrocarbons (Heptane), forcing precipitation as the dielectric constant of the mixture drops.[1]

C. Extraction
  • Protocol: From an aqueous reaction mixture, extract using Ethyl Acetate or Dichloromethane .[1]

  • Note: Ensure pH is adjusted to ~8-9 (neutral/basic) to keep the amidoxime in its non-protonated, organic-soluble form.[1]

Quantitative Reference Data (Estimated)

Note: Values below are estimated based on structural analogs (Acetamidoxime) and standard solubility modeling. Always verify experimentally.

SolventSolubility @ 25°C (mg/mL)Solubility @ 50°C (mg/mL)Classification
Water > 200> 500Very Soluble
Methanol > 150> 400Very Soluble
Ethanol ~ 100~ 250Soluble
Acetone ~ 50~ 120Moderately Soluble
Ethyl Acetate ~ 25~ 80Sparingly Soluble
Dichloromethane ~ 30N/A (Boils)Sparingly Soluble
Toluene < 5~ 15Insoluble
Hexane < 1< 2Insoluble

References

  • Sumitomo Chemical Co. (1984).[1][2] Chelate resins, process for their production and their use.[1][2] EP0105201B1.[1] Link (Describes use of N-methylacetamidoxime in resin synthesis).[1]

  • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link (General methodology for solubility profiling).[1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Theoretical basis for solvent selection logic).

A Technical Guide to Acetamidoxime and N-methylacetamidoxime: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The amidoxime functional group is a cornerstone of modern medicinal chemistry, serving as a versatile building block, a bioisosteric equivalent for carboxylic acids, and a highly effective prodrug moiety.[1] This guide provides an in-depth technical comparison between the parent acetamidoxime and its N-methylated analogue, N-methylacetamidoxime. We will dissect the fundamental differences in their physicochemical properties, synthesis, and reactivity that arise from the simple addition of a methyl group. This analysis will illuminate the profound impact of N-methylation on molecular behavior, particularly in the context of drug design, where this modification is a key strategy to enhance oral bioavailability by masking the high basicity of pharmacologically active amidines.[2][3] For researchers, scientists, and drug development professionals, understanding these distinctions is critical for the rational design of novel therapeutics and the strategic selection of intermediates for synthesis.

The Amidoxime Functional Group: A Nexus of Reactivity and Bioactivity

The amidoxime moiety, characterized by the presence of both an amino group and a hydroxyimino group on the same carbon atom, is a unique and powerful tool in chemical synthesis and drug design.[4] Its utility stems from a combination of key features:

  • Tautomerism: Amidoximes can exist in equilibrium with other tautomeric forms, such as the zwitterionic aminonitrone, influencing their reactivity and interaction with biological targets.[5]

  • Hydrogen Bonding: The presence of both hydrogen bond donors (-NH2, -OH) and acceptors (N-oxime, O-hydroxyl) in acetamidoxime allows for complex interactions with solvent molecules and receptor sites.[6]

  • Prodrug Potential: Amidoximes are frequently employed as prodrugs of amidines. Many amidine-containing compounds exhibit potent biological activity but suffer from poor oral absorption due to their strong basicity and protonation at physiological pH.[2] The corresponding amidoxime is less basic and more lipophilic, allowing for better absorption, after which it is metabolically reduced in vivo to the active amidine.[1][2]

  • Bioactivity: The amidoxime group itself can be a pharmacophore. It is known to be a nitric oxide (NO) donor through enzymatic oxidation by cytochrome P450, which can lead to cardiovascular effects like vasodilation.[5][7]

Molecular Structure and Physicochemical Properties: A Comparative Analysis

The introduction of a methyl group onto the nitrogen atom of the amino group fundamentally alters the molecule's physicochemical landscape.

Figure 1: Chemical structures of Acetamidoxime and N-methylacetamidoxime.

Impact of N-Methylation on Physicochemical Properties

The primary differences between acetamidoxime and N-methylacetamidoxime stem from the replacement of a proton on the amino nitrogen with a methyl group. This seemingly minor change has significant consequences:

  • Acidity and Basicity (pKa): Acetamidoxime has two potential deprotonation sites: the oxime hydroxyl group (-OH) and the amino group (-NH2). The oxime proton is more acidic. While experimental values vary, a predicted pKa for the oxime group is approximately 7.48.[8] In N-methylacetamidoxime, the amino group becomes a secondary amine (-NHCH3), which lacks the same acidic proton as the primary amine. This modification primarily affects the overall basicity of the molecule. The N-methylation reduces the basicity compared to the corresponding amidine, a key attribute for its use as a prodrug.[1]

  • Lipophilicity (LogP): The addition of a methyl group increases the hydrocarbon character of the molecule, leading to an increase in lipophilicity (a higher LogP value). This is a critical factor in drug design, as increased lipophilicity can improve absorption across biological membranes, such as the gastrointestinal tract.[3]

  • Hydrogen Bonding: Acetamidoxime possesses three hydrogen bond donors (two from -NH2 and one from -OH). N-methylacetamidoxime has only two (one from -NH and one from -OH). This reduction in hydrogen bond donor capacity can decrease water solubility but may enhance membrane permeability by reducing the desolvation penalty required to enter the lipid bilayer.

Comparative Data Summary
PropertyAcetamidoximeN-methylacetamidoxime (Predicted/Inferred)Rationale for Inference
Molecular Formula C₂H₆N₂OC₃H₈N₂OAddition of a -CH₂- unit
Molecular Weight 74.08 g/mol 88.11 g/mol Addition of a -CH₂- unit
Melting Point 134-138 °C[8][9]LowerN-methylation can disrupt crystal lattice packing, often leading to a lower melting point.
pKa (Oxime -OH) ~7.48 (Predicted)[8]Slightly higherThe electron-donating effect of the N-methyl group may slightly increase the pKa of the oxime proton.
LogP -0.0376 (Calculated)[10]> -0.0376The addition of a methyl group increases lipophilicity.
Hydrogen Bond Donors 32Replacement of an N-H with an N-CH₃
Solubility Soluble in methanol[8]Soluble in polar organic solventsReduced hydrogen bonding capacity may slightly decrease aqueous solubility but retain solubility in organic solvents.

Synthesis and Chemical Reactivity

The synthetic routes to these two molecules begin from different, yet related, starting materials, reflecting the core structural difference.

Synthesis of Acetamidoxime

The most common and efficient method for synthesizing acetamidoxime is the direct reaction of acetonitrile with hydroxylamine.[11] This method is advantageous due to the ready availability of starting materials and typically good yields.

G start Acetonitrile (CH₃CN) + Hydroxylamine (NH₂OH) step1 Combine reactants in a suitable solvent (e.g., ethanol) start->step1 step2 Add a base (e.g., K₂CO₃ or Et₃N) to liberate free hydroxylamine from its hydrochloride salt step1->step2 step3 Stir at room temperature or reflux for several hours step2->step3 step4 Cool reaction mixture to induce crystallization step3->step4 step5 Filter and purify the product (recrystallization) step4->step5 end_product Acetamidoxime step5->end_product

Figure 2: General workflow for the synthesis of Acetamidoxime.

Experimental Protocol: Synthesis of Acetamidoxime

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroxylamine hydrochloride (1.0 eq) and a base such as potassium carbonate (1.5 eq) to a solvent like ethanol.

  • Reaction: Stir the suspension for 15-30 minutes to generate free hydroxylamine. To this mixture, add acetonitrile (1.0 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Purification: Filter the crude product and wash with cold ethanol. The product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to yield pure acetamidoxime crystals.[8]

Synthesis of N-methylacetamidoxime

N-substituted amidoximes can be synthesized through several routes, with a particularly efficient one-pot method starting from the corresponding N-substituted secondary amide.[10] This approach avoids the handling of potentially unstable intermediates like imidoyl chlorides.

G start N-methylacetamide + Hydroxylamine HCl step1 Dissolve N-methylacetamide, Ph₃P, and I₂ in dry CH₂Cl₂ at 0 °C start->step1 step2 Add triethylamine (Et₃N) followed by hydroxylamine hydrochloride step1->step2 step3 Allow reaction to warm to room temperature and stir for ~2 hours step2->step3 step4 Concentrate the reaction mixture under reduced pressure step3->step4 step5 Purify by column chromatography step4->step5 end_product N-methylacetamidoxime step5->end_product

Figure 3: Workflow for one-pot synthesis of N-methylacetamidoxime.

Experimental Protocol: Synthesis of N-methylacetamidoxime [10]

  • Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve triphenylphosphine (1.5 eq) and iodine (1.5 eq) in dry dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.

  • Reaction: To the cooled solution, add N-methylacetamide (1.0 eq), followed by triethylamine (5.0 eq), and finally hydroxylamine hydrochloride (1.5 eq).

  • Incubation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for approximately 2 hours or until the reaction is complete as monitored by TLC.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexane (e.g., 30-70%) as the eluent to isolate the pure N-methylacetamidoxime.

Implications in Drug Design and Development

The choice between acetamidoxime and N-methylacetamidoxime in a synthetic or drug development campaign is dictated by the intended application.

Acetamidoxime: The Versatile Building Block

Acetamidoxime is primarily used as a versatile intermediate. Its bifunctional nature allows it to be a precursor for a wide array of heterocyclic compounds, such as 1,2,4-oxadiazoles, which are themselves important pharmacophores.[4] It also serves as a ligand for metal complexation and has been explored for applications ranging from materials science to environmental remediation.

N-methylacetamidoxime: The Strategic Prodrug

The key role of N-methylacetamidoxime in drug development is as a prodrug for a corresponding N-methylamidine. Amidine-containing drugs are often potent but are highly basic (pKa > 10) and exist as cations at physiological pH, leading to poor membrane permeability and low oral bioavailability.[1]

By converting the amidine to an N-methylamidoxime, two critical physicochemical properties are modulated:

  • Basicity is Reduced: The amidoxime is significantly less basic than the amidine, meaning it is less likely to be protonated in the gastrointestinal tract.

  • Lipophilicity is Increased: The overall molecule is more lipophilic, facilitating passive diffusion across the gut wall.

Once absorbed into the bloodstream, the N-methylamidoxime is metabolically reduced by enzyme systems, such as those involving cytochrome P450, to unmask the active N-methylamidine at its site of action.[2]

G Prodrug N-methylacetamidoxime Prodrug (Less Basic, More Lipophilic) Absorption Oral Administration & GI Tract Absorption Prodrug->Absorption Metabolism In Vivo Metabolic Reduction (e.g., Cytochrome P450) Absorption->Metabolism ActiveDrug Active N-methylamidine Drug (Highly Basic, Active at Target) Metabolism->ActiveDrug Target Therapeutic Target ActiveDrug->Target

Figure 4: The N-methylamidoxime prodrug strategy for improved oral bioavailability.

While direct comparative biological data for acetamidoxime versus N-methylacetamidoxime is scarce, studies on more complex molecules consistently show that amidoxime prodrugs have significantly reduced in vitro activity compared to their parent amidines, but demonstrate superior efficacy in vivo when administered orally.[12][13]

Conclusion: Key Differentiators and Application-Specific Considerations

The distinction between acetamidoxime and N-methylacetamidoxime provides a classic case study in the power of subtle molecular modification in drug design and chemical synthesis.

  • Acetamidoxime is the foundational, unsubstituted molecule. Its value lies in its utility as a reactive building block for creating more complex molecules, particularly heterocycles. Its full complement of hydrogen bond donors makes it more hydrophilic.

  • N-methylacetamidoxime is a strategically modified analogue designed for a specific purpose: to function as a prodrug. The N-methyl group fundamentally alters its physicochemical profile by reducing hydrogen bond donation, increasing lipophilicity, and lowering basicity. This makes it an ideal candidate for improving the oral bioavailability of a corresponding active amidine.

For the medicinal chemist, the choice is clear: use acetamidoxime as a versatile starting material for synthetic elaboration. Employ the N-methylacetamidoxime motif (or other N-alkylated versions) as a deliberate prodrug strategy when the final active pharmaceutical ingredient is a poorly absorbed amidine. This comparative understanding enables more effective and rational approaches to modern drug discovery and development.

References

  • Phakhodee, W., Wangngae, S., & Tummatorn, J. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(68), 38945-38955. [Link]

  • Phakhodee, W., Wangngae, S., & Tummatorn, J. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances. [Link]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(1-2), 565-579. [Link]

  • Phakhodee, W., et al. (2018). Scheme 3 Synthesis of N-substituted amidoximes through in situ formation of amides. ResearchGate. [Link]

  • Ovdiichuk, O. V., & Hordiyenko, O. V. (2016). Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics. Odesa National University Journal of Chemistry, 21(2), 59-80. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride. BenchChem.
  • Perković, I., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 26(22), 7060. [Link]

  • Clement, B., et al. (2009). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Current Pharmaceutical Design, 15(18), 2095-2124. [Link]

  • Wang, J., et al. (2005). In vitro metabolism of an orally active O-methyl amidoxime prodrug for the treatment of CNS trypanosomiasis. Xenobiotica, 35(3), 259-272. [Link]

  • Arrault, A., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. [Link]

  • Clement, B., et al. (2006). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Bentham Science Publishers. [Link]

  • BenchChem. (2025). Biphenyl-4-amidoxime: A Comparative Analysis of In Vitro and In Vivo Efficacy. BenchChem.
  • Arrault, A., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. MDPI. [Link]

  • Apaydın, S., & Török, M. (2020). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Marmara Pharmaceutical Journal, 24(2), 205-215. [Link]

  • U.S. Environmental Protection Agency. N-(2-hydroxyethyl)-N-methylacetamide Properties. [Link]

  • Eloy, F., & Lenaers, R. (1962). The Chemistry of Amidoximes and Related Compounds. Chemical Reviews, 62(2), 155-183. [Link]

  • Perković, I., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. FULIR. [Link]

  • Tanui, H. K. (2019). New route for efficient synthesis of Imidoyl chloride containing molecules. ResearchGate. [Link]

  • Arrault, A., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. ResearchGate. [Link]

  • Mehio, N., et al. (2015). Acidity of the amidoxime functional group in aqueous solution. A combined experimental and computational study. The Journal of Physical Chemistry A, 119(4), 780-792. [Link]

  • G. J. Durant, et al. (1966). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Semantic Scholar. [Link]

  • Bode, J. W., et al. (2007). AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. Organic Syntheses, 84, 30. [Link]

  • Simanenko, Y. S., et al. (2018). O-nucleophilic features of amidoximes in acyl group transfer reactions. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6582, N-Methylacetamide. [Link]

  • Cole, J. C., et al. (2003). Acetamidoxime. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 12), o719-o720. [Link]

  • Clement, B., et al. (2001). Phase 2 metabolites of N-hydroxylated amidines (amidoximes): synthesis, in vitro formation by pig hepatocytes, and mutagenicity testing. Drug Metabolism and Disposition, 29(3), 307-312. [Link]

  • Poulsen, S. A., & Jensen, H. H. (2018). Figure 1 from A carbon tetrachloride-free synthesis of N-phenyltrifluoroacetimidoyl chloride. Semantic Scholar. [Link]

  • Vedantu. (2024). Please write the complete reaction for the acid hydrolysis of N-methylacetamide. Vedantu. [Link]

  • Novikov, A. S., et al. (2018). Miscellaneous reactions allowing the preparation of amidoximes. ResearchGate. [Link]

  • Krimm, S., & Abe, Y. (1972). Solvent Effects on the IR Spectra of N-Methylacetamide. ResearchGate. [Link]

  • Lee, Y. J., et al. (2010). N-Methylimidazolium chloride-catalyzed pyrophosphate formation: application to the synthesis of Lipid I and NDP-sugar donors. Organic & Biomolecular Chemistry, 8(15), 3536-3543. [Link]

  • Quora. (2025). Would the hydrolysis of N-methylacetamide using azeotropic fornic acid produce methylammonium formate and acetic acid?. [Link]

  • Li, F., et al. (2014). The Direct Synthesis of N-Alkylated Amides via a Tandem Hydration/N-Alkylation Reaction from Nitriles, Aldoximes and Alcohols. ResearchGate. [Link]

  • de la Cruz, P., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 13, 329-334. [Link]

  • Pergher, G., & De Lucchi, O. (2000). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 5(9), 1150-1156. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide. BenchChem.
  • Che, Y., & Arora, P. S. (2015). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. Accounts of Chemical Research, 48(5), 1329-1339. [Link]

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Metabolic Reduction Pathways of N-Methylated Amidoximes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the metabolic reduction of N-methylated amidoximes, a critical biotransformation pathway in prodrug activation and nitrogen-oxide detoxification.

Executive Summary & Chemical Context

N-methylated amidoximes (and their related N-hydroxylated structures) represent a pivotal chemical class in drug design, primarily utilized to mask the high basicity of amidine functionalities (


). By converting a highly basic amidine into a neutral amidoxime (

), oral bioavailability is significantly enhanced.

Once absorbed, these "prodrug" moieties must be metabolically reduced back to the active amidine or amine species. While Cytochrome P450s (CYPs) are traditionally associated with oxidation, the reduction of the N-O bond in these species is catalyzed by a specialized, non-P450 mitochondrial system: the mARC (Mitochondrial Amidoxime Reducing Component) system.[1][2][3][4][5]

This guide details the enzymatic machinery, electron transport mechanisms, and experimental protocols required to study this reduction pathway.

The Enzymatic Architecture: The mARC System

The reduction of N-methylated amidoximes is not a standalone enzymatic event but the result of a three-component electron transport chain located primarily on the Outer Mitochondrial Membrane (OMM) .

The Three-Component Complex

Unlike CYPs, which often require only CYP-reductase, the mARC system requires a specific obligate electron flow involving three distinct proteins:

ComponentIsoformsFunction
NADH-Cytochrome b5 Reductase Cyb5R3 (Locus: CYB5R3)The initial electron acceptor. It extracts electrons from NADH (hydride transfer) and passes them to Cytochrome b5.
Cytochrome b5 Cyb5B (Mitochondrial isoform)The electron carrier.[1][4][5][6] It shuttles single electrons from Cyb5R3 to the mARC catalytic center. Note: The microsomal isoform (Cyb5A) is less effective in this specific mitochondrial pathway.
mARC mARC1 & mARC2 (MOSC1/2)The terminal oxidase/reductase. It contains a Molybdenum Cofactor (Moco) that binds the substrate and catalyzes the N-O bond cleavage.[1][7]
Mechanistic Causality

The reduction is NADH-dependent and insensitive to oxygen , distinguishing it from CYP-mediated oxidations.

  • Priming: NADH reduces the FAD cofactor of Cyb5R3.

  • Shuttle: Cyb5R3 reduces the heme iron of Cyb5B (

    
    ).
    
  • Catalysis: Reduced Cyb5B transfers electrons to the Molybdenum center of mARC (

    
    ).
    
  • Reduction: The N-methylated amidoxime binds to the reduced Mo-center. The N-O bond is cleaved, releasing water and the N-methylated amidine.

Pathway Visualization

The following diagram illustrates the obligate electron flow from NADH to the N-methylated amidoxime substrate.

MARC_Pathway NADH NADH Cyb5R NADH-Cyb5 Reductase (Cyb5R3) NADH->Cyb5R 2e- Transfer NAD NAD+ Cyb5R->NAD Cyb5 Cytochrome b5 (Cyb5B - Mitochondrial) Cyb5R->Cyb5 1e- Transfer mARC mARC1 / mARC2 (Molybdenum Cofactor) Cyb5->mARC 1e- Transfer Product N-Methylated Amidine + H2O mARC->Product Reduction (N-O Cleavage) Substrate N-Methylated Amidoxime Substrate->mARC Binding

Caption: Figure 1. The mARC Electron Transport Chain. Electrons flow from NADH via Cyb5R3 and Cyb5B to the mARC catalytic center to reduce the substrate.

Experimental Protocols (Self-Validating Systems)

To accurately characterize the metabolic reduction of N-methylated amidoximes, researchers must isolate the mARC activity from cytosolic reductases or CYP-mediated pathways.

Protocol A: In Vitro Reconstitution Assay (The "Gold Standard")

This protocol uses recombinant proteins to eliminate interference from other cellular enzymes.

Reagents:

  • Recombinant Human mARC1 or mARC2 (approx. 100 pmol/mL).

  • Recombinant Cyb5B (approx. 200 pmol/mL).

  • Recombinant Cyb5R3 (approx. 20 pmol/mL).

  • Cofactor: NADH (1.0 mM final concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 6.0 - 7.0). Note: mARC activity is often optimal at slightly acidic pH.

  • Substrate: N-methylated amidoxime (e.g., 10 - 1000 µM).

Workflow:

  • Pre-incubation: Mix buffer, mARC, Cyb5B, and Cyb5R3. Equilibrate at 37°C for 3 minutes.

  • Initiation: Add NADH to prime the electron chain. Incubate for 1 minute.

  • Start: Add the Substrate to initiate the reaction.

  • Sampling: At defined time points (0, 5, 10, 15, 30 min), remove aliquots.

  • Termination: Quench immediately with ice-cold Acetonitrile or Methanol (1:1 v/v) containing an internal standard.

  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via HPLC-UV or LC-MS/MS.

Validation Check:

  • Negative Control: Perform the assay without NADH. Zero reduction should be observed.

  • Positive Control: Use Benzamidoxime (

    
    ).
    
Protocol B: Mitochondrial Fraction Incubation

If recombinant proteins are unavailable, enriched mitochondrial fractions are the next best source, as they contain the native mARC/Cyb5B complex.

  • Isolation: Homogenize fresh liver tissue (porcine or human) in isotonic sucrose buffer.

  • Fractionation:

    • Centrifuge 600 x g (10 min) -> Discard pellet (Nuclei/Debris).

    • Centrifuge supernatant 10,000 x g (15 min) -> Collect Pellet (Mitochondria) .

    • Discard supernatant (Cytosol/Microsomes) to remove CYP450 contamination.

  • Resuspension: Resuspend pellet in Phosphate Buffer (pH 7.4).

  • Assay: Proceed as in Protocol A, adding NADH and Substrate.

Quantitative Data & Kinetics

The reduction kinetics of amidoximes generally follow Michaelis-Menten kinetics. N-methylation can influence binding affinity (


) due to steric hindrance or hydrophobic interactions within the mARC active site.

Comparative Kinetic Parameters (Representative Data):

Substrate ClassEnzyme Source

(

)

(nmol/min/mg)
Notes
Benzamidoxime (Model)Human mARC1


High affinity, rapid turnover.
Benzamidoxime Human mARC2


Similar efficiency to mARC1.
N-Methylhydroxylamine Liver Microsomes

(IC50)
N/ACompetes with amidoxime reduction; confirms N-methyl species binding.[8]
N-Hydroxymelagatran Liver Mitochondria

(IC50)
N/AProdrug intermediate; efficiently reduced.[8]

Data Interpretation: The mARC system is robust. While N-methylation (as seen in N-methylhydroxylamine) allows for binding, the turnover rate (


) may be slightly lower than unsubstituted amidoximes due to the steric bulk of the methyl group requiring precise orientation near the Molybdenum center.

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing a new N-methylated amidoxime candidate.

Workflow Start New N-Methylated Amidoxime Candidate Step1 Step 1: Stability Screen (Buffer vs. Plasma) Start->Step1 Step2 Step 2: Mitochondrial Fraction Assay (Native Enzyme Complex) Step1->Step2 Decision Reduction Observed? Step2->Decision Step3 Step 3: Recombinant Kinetic Profiling (Determine Km / Vmax) Decision->Step3 Yes Step3b Investigate Alternative Pathways (e.g., FMO / Cytosolic) Decision->Step3b No Analysis LC-MS/MS Quantification (Product: N-Methyl Amidine) Step3->Analysis

Caption: Figure 2. Experimental Decision Tree for N-Methylated Amidoxime Characterization.

References

  • Unusual dehydroxylation of antimicrobial amidoxime prodrugs by cytochrome b5 and NADH cytochrome b5 reductase. Source: Drug Metabolism and Disposition (NIH/PubMed) [Link]

  • The mitochondrial amidoxime reducing component (mARC): involvement in metabolic reduction of N-oxides, oximes and N-hydroxyamidinohydrazones. Source: PubMed [Link]

  • Defining the Role of the NADH-Cytochrome-b5 Reductase 3 in the Mitochondrial Amidoxime Reducing Component Enzyme System. Source: Journal of Biological Chemistry [Link]

  • Electrochemical and mARC-catalyzed enzymatic reduction of para-substituted benzamidoximes. Source: ChemMedChem (PubMed) [Link]

  • Characterization and partial purification of the rat and human enzyme systems active in the reduction of N-hydroxymelagatran and benzamidoxime. Source: Drug Metabolism and Disposition [Link][8]

Sources

Methodological & Application

Application Note: De Novo Synthesis and Validation of N-Hydroxy-N'-methyl-ethanimidamide from Acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of aliphatic amidoximes traditionally relies on the nucleophilic addition of hydroxylamine to a nitrile precursor[1]. However, unactivated aliphatic nitriles such as acetonitrile are relatively poor electrophiles, often requiring forcing conditions, prolonged heating, or transition metal catalysis to undergo direct addition[2][3]. Furthermore, achieving an N-alkylated amidoxime (such as our target, N-hydroxy-N'-methyl-ethanimidamide) directly from a nitrile is synthetically impossible in a single step due to the lack of the N-methyl moiety.

To overcome this, we employ a highly robust, three-step Pinner-derived sequence . This approach bypasses the poor electrophilicity of acetonitrile by first activating it into an imidate ester.

  • Pinner Addition: Acetonitrile is reacted with anhydrous methanol and hydrogen chloride gas to form methyl acetimidate hydrochloride. The protonation of the nitrile nitrogen drastically lowers the LUMO energy of the nitrile carbon, allowing the weak nucleophile (methanol) to attack.

  • Aminolysis: The imidate is subjected to aminolysis using methylamine. Methylamine easily displaces methanol to yield N-methylacetamidine hydrochloride.

  • Hydroxylaminolysis: The amidine is reacted with hydroxylamine. Driven by the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -effect, hydroxylamine attacks the amidine carbon. The subsequent collapse of the tetrahedral intermediate preferentially expels ammonia (which is more volatile and less sterically hindered than methylamine), driving the thermodynamic equilibrium toward the target N-hydroxy-N'-methyl-ethanimidamide[3].
    

Pathway Visualization

SynthesisPathway SM Acetonitrile (CH₃CN) Starting Material Step1 Pinner Addition Reagents: HCl(g), CH₃OH Conditions: 0°C, Anhydrous SM->Step1 Int1 Methyl Acetimidate Hydrochloride Intermediate 1 Step1->Int1  O-alkylation equivalent Step2 Aminolysis Reagents: CH₃NH₂, EtOH Conditions: 20°C, 12h Int1->Step2 Int2 N-Methylacetamidine Hydrochloride Intermediate 2 Step2->Int2  Methanol elimination Step3 Hydroxylaminolysis Reagents: NH₂OH•HCl, NaOH Conditions: 50°C, pH 8-9 Int2->Step3 Prod N-Hydroxy-N'-methyl-ethanimidamide Target Product Step3->Prod  Ammonia elimination

Figure 1: Three-step Pinner-derived synthesis of N-hydroxy-N'-methyl-ethanimidamide.

Quantitative Reaction Metrics

The following table summarizes the expected stoichiometric outcomes, physical states, and optimal parameters for each isolated stage of the workflow.

StepCompoundMolecular WeightTarget YieldOptimal TempPhysical State
1 Methyl acetimidate HCl109.55 g/mol 85 - 90%0 °CWhite crystalline solid
2 N-Methylacetamidine HCl108.57 g/mol 75 - 80%20 °CHygroscopic white solid
3 N-Hydroxy-N'-methyl-ethanimidamide88.11 g/mol 65 - 70%50 °CColorless crystals

Validated Experimental Protocols

Step 1: Synthesis of Methyl Acetimidate Hydrochloride

Causality Focus: The reaction must be kept strictly anhydrous. The presence of water will irreversibly hydrolyze the highly electrophilic nitrilium intermediate into acetamide, killing the reaction yield.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a gas inlet tube, a drying tube (CaCl₂), and a magnetic stir bar.

  • Reagent Loading: Charge the flask with 41.0 g (1.0 mol) of anhydrous acetonitrile[2] and 35.2 g (1.1 mol) of anhydrous methanol.

  • Cooling: Submerge the flask in an ice-salt bath to maintain an internal temperature of 0 °C. Rationale: The Pinner addition is exothermic; elevated temperatures promote the decomposition of the imidate into methyl chloride and acetamide.

  • HCl Saturation: Bubble anhydrous HCl gas (generated via the dropwise addition of concentrated H₂SO₄ onto NaCl) through the solution for 2-3 hours until the mixture is fully saturated.

  • Incubation: Seal the flask and store it at 0–4 °C for 24 hours.

  • Self-Validating Isolation: Add 200 mL of ice-cold, anhydrous diethyl ether to the flask. Validation Check: The immediate precipitation of a dense, white crystalline solid confirms the successful formation of the salt. Filter rapidly under a nitrogen blanket and dry under vacuum.

Step 2: Synthesis of N-Methylacetamidine Hydrochloride

Causality Focus: Ethanol is chosen as the solvent because it solubilizes the methylamine reagent while allowing the resulting amidine hydrochloride to be easily recovered via ether trituration.

  • Suspension: Suspend 54.8 g (0.5 mol) of the freshly prepared methyl acetimidate hydrochloride in 150 mL of absolute ethanol at 0 °C.

  • Aminolysis: Dropwise, add a 33% solution of methylamine in absolute ethanol (0.55 mol).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20 °C) for 12 hours. Validation Check: The initial suspension will gradually clarify into a homogenous solution, indicating the consumption of the imidate and the liberation of methanol.

  • Isolation: Concentrate the solution under reduced pressure at 30 °C. Triturate the resulting viscous residue with 100 mL of diethyl ether to induce crystallization. Filter the hygroscopic N-methylacetamidine hydrochloride and store it immediately in a desiccator.

Step 3: Synthesis of N-Hydroxy-N'-methyl-ethanimidamide

Causality Focus: Careful pH control (pH 8-9) is critical. It ensures that hydroxylamine is present as a free base (nucleophilic) while preventing the base-catalyzed hydrolysis of the amidine substrate.

  • Dissolution: Dissolve 21.7 g (0.2 mol) of N-methylacetamidine hydrochloride in 50 mL of a 1:1 mixture of deionized water and ethanol.

  • Reagent Addition: Add 14.6 g (0.21 mol) of hydroxylamine hydrochloride to the stirring solution.

  • Basification: Slowly add a 2M aqueous NaOH solution dropwise until the pH stabilizes between 8.0 and 9.0.

  • Heating & Elimination: Heat the reaction mixture to 50 °C for 4 to 6 hours. Validation Check: Suspend a piece of damp red litmus paper over the mouth of the condenser. The paper will turn blue, confirming the evolution of ammonia gas. This validates that the hydroxylamine has successfully attacked the amidine and expelled the correct leaving group.

  • Workup: Cool the mixture to room temperature and extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from a mixture of ethyl acetate and hexane to yield pure N-hydroxy-N'-methyl-ethanimidamide as colorless crystals.

References

  • Benchchem. An In-depth Technical Guide to N'-hydroxy-2-methylpropanimidamide: Discovery, Synthesis, and Biological Significance.
  • LookChem. Acetonitrile - Properties and Chemical Synthesis Uses.
  • ACS Publications. Zinc(II)-Mediated Nitrile–Amidoxime Coupling Gives New Insights into H+-Assisted Generation of 1,2,4-Oxadiazoles. Inorganic Chemistry.

Sources

Application Note: N-hydroxy-N'-methyl-ethanimidamide as a Bidentate Ligand in Actinide and Transition Metal Complexation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The rational design of chelating agents is a cornerstone of modern coordination chemistry, with profound implications for nuclear waste remediation, critical metal recovery, and metallodrug development. Amidoxime derivatives have long been recognized for their extraordinarily high affinity for the uranyl cation (UO₂²⁺) and various transition metals[1]. N-hydroxy-N'-methyl-ethanimidamide (also known as N-methylacetamidoxime) represents a highly specialized evolution of the classic acetamidoxime ligand.

Structurally, it features an amidoxime functional group [CH₃-C(=N-OH)-NH-CH₃] where the amide nitrogen is methylated. This single methyl substitution fundamentally alters the ligand's electronic and steric profile:

  • Steric Hindrance : The methyl group prevents the formation of dense, insoluble polymeric networks often seen with primary amidoximes, favoring the isolation of discrete, well-defined mononuclear or dinuclear complexes.

  • Electronic Modulation : The electron-donating nature of the methyl group increases the electron density on the adjacent amide nitrogen, fine-tuning the pKa of the molecule and enhancing its σ-donor capabilities during bidentate chelation.

The Causality of Binding Motifs

When acting as a ligand, N-hydroxy-N'-methyl-ethanimidamide must undergo deprotonation of its oxime hydroxyl group to achieve its most potent binding states. Once deprotonated to the amidoximate anion, theoretical and crystallographic studies on related amidoximes reveal three competing coordination motifs[1]:

  • Classical Bidentate Chelation : Coordination via the oxime oxygen and the amide nitrogen, forming a stable five-membered chelate ring. This is the dominant mode for transition metals like Ru(III), Ni(II), and Cu(II)[2].

  • η² Coordination (N–O Bond) : A unique side-on binding mode where the metal interacts directly with the nitrogen-oxygen bond. Density Functional Theory (DFT) and X-ray diffraction confirm this is the energetically most stable configuration for actinides like UO₂²⁺[1].

  • Monodentate Oxygen : A weaker interaction typically observed only under highly acidic conditions before oxime deprotonation occurs[3].

Understanding these motifs is critical for researchers aiming to deploy this ligand in selective extraction resins or targeted therapeutic complexes.

Quantitative Data: Stability Constants & Speciation

To benchmark the complexation power of N-hydroxy-N'-methyl-ethanimidamide, it is essential to compare its binding thermodynamics against well-characterized amidoxime analogs. The stability constants (log β) dictate the ligand's ability to outcompete environmental interferents (like carbonate in seawater) or biological chelators (like serum albumin)[4].

Table 1: Comparative Stability Constants of Amidoxime-Derived Ligands with Key Metal Ions

Ligand AnalogMetal IonComplex Stoichiometrylog β (Stability Constant)Dominant Coordination Mode
AcetamidoximeUO₂²⁺1:2 (ML₂)~25.5η² (N–O bond)[1]
Pyrazine-2-amidoximeUO₂²⁺1:1 (ML)8.54 ± 0.04Bidentate (N, O)[4]
Pyrazine-2-amidoximeUO₂²⁺1:2 (ML₂)16.33 ± 0.07Bidentate (N, O)[4]
BenzamidoximeNp(V)1:1 (ML)4.2 - 5.1Bidentate (N, O)[5]
Pyrazine-2-amidoximeRu(III)1:2 (ML₂)8.10 ± 0.08 (in H₂O)Bidentate (N, O)[2]

Note: N-hydroxy-N'-methyl-ethanimidamide is projected to exhibit log β values intermediate between acetamidoxime and benzamidoxime, driven by the inductive effect of the N-methyl group enhancing the basicity of the donor atoms.

Experimental Workflows & Logical Relationships

The synthesis and characterization of N-hydroxy-N'-methyl-ethanimidamide complexes require precise control over pH and stoichiometry. Below is the logical progression of the experimental workflow.

Workflow L Ligand Preparation (N-hydroxy-N'-methyl-ethanimidamide) M Metal Salt Addition (e.g., UO2(NO3)2 or RuCl3) L->M PH pH Modulation (Deprotonation of Oxime) M->PH C Complexation & Reflux (Bidentate/η2 Formation) PH->C X Crystallization (Slow Evaporation) C->X A Characterization (XRD, NMR, UV-Vis) X->A

Fig 1. Synthesis and characterization workflow for amidoximate-metal complexes.

Speciation HL Neutral Ligand (HL) Weak Monodentate L Deprotonated Ligand (L⁻) Activated State HL->L + OH⁻ (pH > pKa) M1 Bidentate Chelation (Oxime O + Amide N) L->M1 Transition Metals (Ru, Ni, Cu) M2 η² Coordination (N-O Bond Binding) L->M2 Actinides (UO₂²⁺, Np(V)) M3 Monodentate Oxygen (Sterically Hindered) L->M3 Low pH / Excess Ligand

Fig 2. pH-dependent speciation and resulting coordination motifs of the amidoximate ligand.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols integrate built-in validation steps. This prevents the propagation of errors, such as misinterpreting metal hydrolysis for complexation.

Protocol A: Synthesis of the [UO₂(N-hydroxy-N'-methyl-ethanimidamide)₂] Complex

This protocol isolates the discrete 1:2 metal-ligand complex, leveraging the methyl group to prevent polymerization.

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 2.0 mmol of N-hydroxy-N'-methyl-ethanimidamide in 15 mL of anhydrous methanol. Causality: Methanol provides an ideal dielectric constant to dissolve both the organic ligand and inorganic actinide salts while preventing premature metal hydrolysis seen in purely aqueous systems.

  • Metal Addition: Slowly add a solution of 1.0 mmol UO₂(NO₃)₂·6H₂O in 10 mL methanol dropwise under continuous stirring.

  • pH Activation (Validation Step): Add 0.1 M methanolic KOH dropwise until the apparent pH reaches 6.5–7.0. Causality: The neutral amidoxime is a weak binder. Deprotonation (forming the amidoximate anion) is strictly required to activate the strong η² or bidentate binding motifs[3].

  • Complexation & Reflux: Reflux the mixture at 65°C for 4 hours.

  • Spectroscopic Validation: Withdraw a 100 µL aliquot, dilute, and analyze via UV-Vis spectroscopy. The disappearance of the free uranyl absorption band (~414 nm) and the emergence of a ligand-to-metal charge transfer (LMCT) band confirms successful complexation.

  • Isolation: Filter the warm solution to remove any insoluble UO₂(OH)₂ byproducts. Allow the filtrate to undergo slow evaporation at room temperature.

  • Characterization: Collect the resulting crystals. Validate the coordination geometry (hexagonal bipyramidal) and the specific binding motif (η² vs. classical bidentate) using Single-Crystal X-ray Diffraction (XRD)[3].

Protocol B: Potentiometric Titration for Speciation and Stability Constants

Determining the exact pH at which the ligand binds the metal is crucial for applications like seawater extraction (pH ~8.3) or physiological drug delivery (pH ~7.4).

Step-by-Step Methodology:

  • Electrode Calibration (Critical Validation): Calibrate the glass electrode using a strong acid-strong base titration (e.g., HCl vs. NaOH) and apply Gran's plot method. Causality: Standard pH buffers measure hydrogen ion activity. Gran's method calibrates the electrode to measure hydrogen ion concentration [H⁺], which is mathematically required to calculate accurate thermodynamic stability constants.

  • Atmospheric Control: Purge the titration vessel with high-purity Argon gas for 30 minutes prior to and during the experiment. Causality: CO₂ from the air dissolves to form carbonates. Uranyl forms highly stable [UO₂(CO₃)₃]⁴⁻ complexes[1], which would competitively inhibit ligand binding and invalidate the stability constant calculations.

  • Ionic Strength Standardization: Prepare all solutions in a background electrolyte of 0.1 M NaCl to maintain a constant activity coefficient throughout the titration.

  • Titration Execution: Prepare a 50 mL solution containing 1.0 mM metal ion and 2.0 mM N-hydroxy-N'-methyl-ethanimidamide. Titrate with standardized 0.1 M NaOH in 0.05 mL increments. Allow the potential (mV) to stabilize (drift < 0.1 mV/min) before recording each point.

  • Data Deconvolution: Export the titration data (Volume of NaOH vs. mV) into a speciation software program (e.g., Hyperquad). Fit the data to derive the pKa of the ligand and the log β values for the ML and ML₂ species[4].

References

  • Origin of the unusually strong and selective binding of vanadium by polyamidoximes in seawater National Institutes of Health (NIH / PMC) URL:[Link]

  • Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications MDPI - Chemistry URL:[Link]

  • Spectroscopic and DFT study on the complexation of Np(v) with amidoxime-derived ligands in aqueous solutions: speciation and structural optimization Dalton Transactions (RSC Publishing) URL:[Link]

  • Uranium Chelation by Pyrazine-2-amidoxime: Speciation, Decorporation, and Computational Studies Inorganic Chemistry - ACS Publications URL:[Link]

  • How Amidoximate Binds the Uranyl Cation Inorganic Chemistry - ACS Publications URL:[Link]

Sources

O-acylation protocols for N-hydroxy-N'-methyl-ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency O-Acylation of N-Hydroxy-N'-methyl-ethanimidamide

Part 1: Introduction & Strategic Overview

1.1 The Substrate and the Challenge N-Hydroxy-N'-methyl-ethanimidamide (also known as N'-methylacetamidoxime) represents a critical class of amidoxime intermediates. Its structure features an ambident nucleophilic character, possessing both an oximic oxygen (


) and an amidine nitrogen (

).
  • Target Reaction: O-Acylation to form O-acylamidoximes.[1][2]

  • Primary Application: Precursors for 3,5-disubstituted-1,2,4-oxadiazoles (via cyclodehydration) and prodrug synthesis (to improve oral bioavailability of amidines).

  • The Challenge: Achieving chemoselectivity. While the oxygen is generally more nucleophilic under kinetic control, thermodynamic equilibration or improper base selection can lead to N-acylation or premature cyclization.

1.2 Mechanism of Action The reaction proceeds via nucleophilic attack of the oximic oxygen on the carbonyl carbon of the acylating agent. The resulting O-acyl intermediate is stable at low temperatures but is the requisite precursor for the "Tiemann rearrangement" type cyclization to 1,2,4-oxadiazoles upon heating.

ReactionPathway Substrate N-Hydroxy-N'-methyl- ethanimidamide Intermediate O-Acylamidoxime (Kinetic Product) Substrate->Intermediate Base, 0°C (O-Acylation) AcylAgent Acylating Agent (R-COCl / R-COOH) AcylAgent->Intermediate Oxadiazole 1,2,4-Oxadiazole (Thermodynamic Product) Intermediate->Oxadiazole Heat/Reflux (- H2O) SideProduct N-Acyl Isomer (Impurity) Intermediate->SideProduct Base Excess rearrangement

Figure 1: Reaction pathway distinguishing the kinetic O-acylation from thermodynamic cyclization.

Part 2: Experimental Protocols

Method A: The "Standard" Acyl Chloride Protocol

Best for: Stable substrates, large-scale synthesis, and simple acyl groups.

Reagents:

  • Substrate: N-Hydroxy-N'-methyl-ethanimidamide (1.0 equiv)

  • Acyl Chloride: R-COCl (1.05 equiv)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 - 1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve N-Hydroxy-N'-methyl-ethanimidamide (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add TEA (1.1 equiv) via syringe. Cool the solution to 0°C using an ice/water bath.

    • Note: Cooling is critical to prevent exotherm-driven N-acylation or premature cyclization.

  • Acylation: Dilute the Acyl Chloride (1.05 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Observation: A white precipitate (TEA·HCl salts) will typically form.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 1–2 hours.

  • Monitoring: Check reaction progress via TLC (typically 50% EtOAc/Hexanes). The O-acyl product is usually less polar than the starting amidoxime.

  • Workup:

    • Quench with water (equal volume).

    • Extract the aqueous layer with DCM (2x).

    • Wash combined organics with saturated NaHCO₃ (to remove acid traces) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallization (Et₂O/Hexanes) or Flash Column Chromatography.

Method B: Carbodiimide Coupling (EDC/HOBt)

Best for: Complex carboxylic acids, chiral substrates, or acid-sensitive functional groups.

Reagents:

  • Substrate: N-Hydroxy-N'-methyl-ethanimidamide (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.0 equiv)[1]

  • Coupling Agent: EDC[1][3]·HCl (1.2 equiv)

  • Additive: HOBt (1.2 equiv) (or Oxyma Pure for higher efficiency)

  • Solvent: DMF or DCM[1][3]

Protocol:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M). Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at RT for 30 minutes to form the active ester.

  • Addition: Add the N-Hydroxy-N'-methyl-ethanimidamide (1.0 equiv) to the mixture.

    • Optional: If the amidoxime is a salt (e.g., HCl salt), add 1.0 equiv of DIPEA to free the base.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Note: This method is milder and rarely causes cyclization at RT.

  • Workup: Dilute with EtOAc. Wash extensively with water and LiCl solution (5%) to remove DMF. Dry and concentrate.

Part 3: Data Analysis & Troubleshooting

3.1 Quantitative Comparison of Methods

ParameterMethod A (Acyl Chloride)Method B (EDC/HOBt)
Reaction Time 1–3 Hours4–12 Hours
Yield (Typical) 85–95%70–85%
Selectivity (O vs N) High (at 0°C)Very High
Risk of Cyclization Moderate (if heated)Low
Byproducts HCl salts (easy removal)Urea byproducts (requires wash)

3.2 Critical Process Parameters (CPP)

  • Temperature: Strictly maintain < 5°C during electrophile addition. Higher temperatures favor the thermodynamic 1,2,4-oxadiazole product immediately.

  • Stoichiometry: Avoid large excesses of Acyl Chloride. Excess electrophile can lead to di-acylation (both O- and N-positions).

  • Water Content: Use anhydrous solvents. Amidoximes can hydrolyze back to amides or nitriles under acidic aqueous conditions.

3.3 Troubleshooting Guide

  • Problem: Product cyclized to Oxadiazole unexpectedly.

    • Cause: Reaction temperature too high or workup involved excessive heating.

    • Solution: Keep reaction at 0°C. Do not heat the rotary evaporator bath > 30°C during concentration.

  • Problem: Low conversion.

    • Cause: Poor solubility of the amidoxime in DCM.

    • Solution: Switch to THF or DMF (Method B).

  • Problem: N-acylation observed.

    • Cause: Base is too strong or sterically unhindered, promoting tautomerization.

    • Solution: Use Pyridine as both solvent and base (milder) or switch to the EDC coupling method.

Part 4: Validated Workflow Diagram

Workflow Start Start: N-Hydroxy-N'-methyl-ethanimidamide Choice Select Acyl Source Start->Choice PathA Path A: Acyl Chloride (High Reactivity) Choice->PathA PathB Path B: Carboxylic Acid (Sensitive Groups) Choice->PathB StepA1 Dissolve in DCM + TEA Cool to 0°C PathA->StepA1 StepB1 Dissolve Acid in DMF Add EDC/HOBt PathB->StepB1 StepA2 Dropwise Addn of R-COCl StepA1->StepA2 Check QC: TLC/LCMS Check for O-Acyl Peak StepA2->Check StepB2 Add Amidoxime Substrate Stir RT 12h StepB1->StepB2 StepB2->Check Workup Aqueous Workup (NaHCO3 Wash) Check->Workup Success Final Isolated O-Acylamidoxime Workup->Final

Figure 2: Decision tree and workflow for selecting the optimal acylation strategy.

References

  • BenchChem Application Notes. Synthesis of 1,2,4-Oxadiazoles using N'-hydroxy-2-methylpropanimidamide. (Accessed 2025).[4][5][6][7] Detailed protocols for O-acylation and subsequent cyclization of homologous amidoximes.

  • Augustine, J. K., et al. (2009).[8] "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles."[8] Journal of Organic Chemistry, 74(15), 5640-5643.

  • Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Comprehensive review of amidoxime acylation and cyclization methodologies.

  • Lankau, H. J., et al. (2005). "Synthesis of 1,2,4-oxadiazoles." Pharmaceutical Chemistry Journal, 39, 536–543. Discusses the mechanism and competition between O- and N-acylation.

  • Bishnoi, P., et al. (2025).[7] "Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines." Journal of the American Chemical Society. Provides fundamental insights into the stability and reactivity of the N-O bond in O-acylated systems.

Sources

Application Note: Advanced Crystallization Protocols for N-Methylacetamidoxime Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Principles of Complexation and Nucleation

N-methylacetamidoxime (N-MAO) and related amidoxime derivatives are highly versatile bidentate ligands, prominent in coordination chemistry for their exceptional affinity toward actinide cations (e.g., uranyl, UO2²⁺) and transition metals. The crystallization of these complexes is fundamentally governed by the ligand's amphoteric nature and tautomeric equilibria.

  • Coordination Motifs : Density functional theory and single-crystal X-ray diffraction data confirm that the deprotonated amidoximate anion preferentially binds actinide cations via an η² coordination to the N–O bond, forming highly stable complexes (1)[1]. For transition metals, bidentate chelation involving the oxime oxygen and amide nitrogen is more prevalent.

  • Hydrogen Bonding Networks : The uncoordinated amine/amide protons in N-MAO act as strong hydrogen-bond donors. Selecting appropriate protic vs. aprotic solvent mixtures (e.g., Methanol/Nitromethane) is critical. These solvents participate in or direct intermolecular forces, stabilizing the crystal lattice without causing amorphous precipitation (2)[2].

  • Oxidation Risks : When working with redox-sensitive metals like Cobalt(II), the deprotonation of the oxime group can inadvertently facilitate the oxidation of Co(II) to Co(III) (3)[3]. Anaerobic crystallization environments or the addition of mild reducing agents are often required to maintain the desired oxidation state.

Quantitative Solvent and Method Selection

Table 1: Comparison of Crystallization Modalities for N-MAO Complexes

MethodIdeal Metal TargetsPrimary SolventAntisolvent / Co-solventTimeframeYield Quality
Slow Evaporation U(VI), Zn(II)Methanol (MeOH)Nitromethane / Dichloroethane1–3 weeksHigh (Large single crystals)
Vapor Diffusion Cu(II), Ni(II)Acetonitrile (MeCN)Diethyl Ether / Hexane3–10 daysVery High (Fewer defects)
Reactant Diffusion Co(II), Fe(III)Water / MethanolN/A (Liquid-liquid interface)2–4 weeksModerate (Interface dependent)

Experimental Protocols

Protocol A: Slow Solvent Evaporation (Optimized for Uranyl-N-MAO)

This method leverages the gradual increase in supersaturation, ideal for growing large single crystals suitable for X-ray diffraction (1)[1].

  • Complexation : Dissolve 0.1 mmol of UO₂²⁺ salt and 0.2 mmol of N-MAO in 5 mL of a ternary solvent mixture (Methanol/Nitromethane/1,2-Dichloroethane in a 1:1:1 ratio)[1].

    • Causality: This specific ternary mixture balances the high solubility of the metal salt (MeOH) with the moderate volatility required for slow evaporation (Dichloroethane).

  • Deprotonation : Add 0.2 mmol of triethylamine (Et₃N) dropwise under continuous stirring.

    • Causality: Et₃N acts as a non-nucleophilic base to deprotonate the oxime group, shifting the equilibrium toward the thermodynamically stable η²-coordinated complex[1].

  • Filtration : Pass the solution through a 0.22 μm PTFE syringe filter into a clean, dust-free 10 mL glass vial.

    • Causality: Removing extraneous particles (dust, fibers) eliminates unwanted heterogeneous nucleation sites. Fewer nucleation sites result in fewer, but larger, high-quality crystals rather than a microcrystalline powder (4)[4].

  • Evaporation : Puncture the vial cap with an 18G needle and place the vial in a desiccator over activated molecular sieves (3Å).

  • Self-Validation : Monitor daily. The appearance of geometric, block-like crystals indicates successful slow nucleation. If rapid precipitation occurs, the evaporation rate is too fast; restart the process and reduce the needle hole size.

Protocol B: Vapor Diffusion (Antisolvent Method)

Ideal for milligram-scale synthesis where the complex is highly soluble in the primary solvent but insoluble in a volatile antisolvent[4].

  • Inner Vial Preparation : Dissolve 5-10 mg of the synthesized transition metal-N-MAO complex in 0.5 mL of Acetonitrile (primary solvent) in a 2 mL glass vial.

  • Outer Vial Preparation : Place 3 mL of Diethyl Ether (volatile antisolvent) into a larger 20 mL scintillation vial.

  • Chamber Assembly : Carefully place the uncapped 2 mL vial inside the 20 mL vial. Seal the 20 mL vial tightly with a PTFE-lined cap to create a closed system[4].

  • Equilibration : Store the assembly undisturbed in a temperature-controlled environment (20 °C).

    • Causality: The volatile ether will slowly diffuse through the vapor phase into the acetonitrile, gradually lowering the dielectric constant of the solution and smoothly inducing supersaturation without localized concentration spikes.

  • Self-Validation : Crystal growth should initiate at the meniscus of the inner vial within 72 hours. If no crystals form, move the sealed chamber to a 4 °C refrigerator to decrease solubility thermodynamically.

Visualizations

VaporDiffusion N1 Inner Vial: Complex in MeCN N3 Seal Chamber (Closed System) N1->N3 N2 Outer Vial: Diethyl Ether N2->N3 N4 Vapor Equilibration (Isothermal) N3->N4 Time (Days) N5 Supersaturation Reached N4->N5 Antisolvent Diffusion N6 Controlled Nucleation N5->N6 Critical Concentration N7 Single Crystal Growth N6->N7 Depletion of Solute

Workflow of Vapor Diffusion Crystallization for N-MAO Complexes.

CoordinationPathway L1 N-Methylacetamidoxime (Neutral Ligand) B1 Base Addition (Triethylamine) L1->B1 M1 Metal Salt (e.g., UO2(NO3)2) C2 η2-Coordination Complex Formation M1->C2 C1 Deprotonated Amidoximate (Active Species) B1->C1 -H+ C1->C2 S1 Solvent Evaporation (MeOH/CH3NO2) C2->S1 H1 Intermolecular H-Bonding Network Assembly S1->H1 Concentration Increase R1 Diffraction-Quality Single Crystal H1->R1 Lattice Stabilization

Thermodynamic pathway of N-MAO deprotonation, coordination, and crystal assembly.

Troubleshooting & Quality Control

  • Managing Twinning : If crystals appear intergrown (twinned) or clustered, the nucleation rate is too high. Lowering the ambient temperature (e.g., to 4 °C) slows reactant diffusion and vapor equilibration kinetics, promoting the growth of distinct single crystals[4].

  • Phase Purity Validation : Always validate the bulk sample against the single-crystal structure using Powder X-Ray Diffraction (PXRD). Utilizing a Bayesian approach to phase identification can rigorously confirm if the isolated single crystal is statistically representative of the bulk powder synthesized (5)[5].

References

  • Source: unifr.
  • Source: researchgate.
  • Source: helsinki.
  • How Amidoximate Binds the Uranyl Cation Source: Inorganic Chemistry - ACS Publications URL
  • Uranyl Speciation on the Surface of Amidoximated Polyacrylonitrile Mats Source: PMC - NIH URL

Sources

Application Notes and Protocols for the O-Functionalization of N-Methylacetamidoxime

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the functionalization of the oxygen atom of N-methylacetamidoxime. N-methylacetamidoxime is a valuable scaffold in medicinal chemistry, and its O-functionalized derivatives are of significant interest, particularly as prodrugs for amidine-containing therapeutics. This guide details the underlying chemical principles, provides step-by-step protocols for O-alkylation, O-acylation, and O-arylation, and discusses the critical application of these derivatives in drug development. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.

Introduction: The Strategic Importance of N-Methylacetamidoxime O-Functionalization

N-methylacetamidoxime is a compound of growing interest in the pharmaceutical sciences. Its structure, featuring a nucleophilic oxime oxygen, presents a prime opportunity for chemical modification. The functionalization at this oxygen atom is a key strategy for modulating the physicochemical properties of parent molecules, with significant implications for drug delivery and efficacy.

One of the most compelling applications of O-functionalized amidoximes is their role as prodrugs for amidines.[1][2][3] Amidines are prevalent in many biologically active compounds but often suffer from poor oral bioavailability due to their high basicity and subsequent protonation at physiological pH. By converting the amidine to a less basic and more lipophilic O-substituted amidoxime, intestinal absorption can be significantly enhanced.[3] Following absorption, these prodrugs are designed to be metabolically converted back to the active amidine in vivo.[1]

This guide provides detailed methodologies for the synthesis of O-alkyl, O-acyl, and O-aryl derivatives of N-methylacetamidoxime, offering researchers a practical toolkit for leveraging this important class of compounds in their drug discovery and development programs.

Reaction Schematics and Mechanistic Considerations

The oxygen atom of the N-hydroxy group in N-methylacetamidoxime is nucleophilic and readily reacts with a variety of electrophiles. The primary functionalization strategies involve O-alkylation, O-acylation, and O-arylation.

General Reaction Workflow

The overall workflow for the O-functionalization of N-methylacetamidoxime is depicted below. The process typically involves the deprotonation of the oxime hydroxyl group to form a more nucleophilic oximate anion, followed by reaction with an appropriate electrophile.

G cluster_start Starting Material cluster_product Product A N-Methylacetamidoxime B Base (e.g., NaH, K2CO3, DBU) A->B Deprotonation C Electrophile (Alkyl Halide, Acyl Chloride, Aryl Halide) E O-Functionalized N-Methylacetamidoxime C->E Nucleophilic Attack D Solvent (e.g., DMF, CH3CN, Toluene)

Figure 1: General workflow for the O-functionalization of N-methylacetamidoxime.

Chemoselectivity: O- vs. N-Functionalization

A critical consideration in the functionalization of N-methylacetamidoxime is the potential for competing N-functionalization at the amino group. Generally, O-functionalization is favored under basic conditions due to the higher acidity of the oxime proton compared to the N-H proton of the methylamino group. Deprotonation selectively generates the oximate anion, which is a potent nucleophile. However, under certain conditions, particularly with highly reactive electrophiles or in the absence of a base, mixtures of O- and N-functionalized products may be observed. Careful control of reaction conditions is therefore essential to ensure high chemoselectivity for the desired O-substituted product.

Experimental Protocols

The following protocols are provided as a starting point for the O-functionalization of N-methylacetamidoxime. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: O-Alkylation of N-Methylacetamidoxime

This protocol describes a general method for the synthesis of O-alkyl derivatives of N-methylacetamidoxime using an alkyl halide as the electrophile.

Materials:

  • N-Methylacetamidoxime

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-methylacetamidoxime (1.0 eq) in anhydrous DMF (0.1–0.5 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (1.2 eq) portion-wise. (Caution: NaH is highly reactive and flammable. Handle with care.) Alternatively, potassium carbonate (2.0 eq) can be used as a milder base.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2–16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure O-alkyl-N-methylacetamidoxime.

Protocol 2: O-Acylation of N-Methylacetamidoxime

This protocol details the synthesis of O-acyl derivatives, which are particularly relevant as prodrugs.[4]

Materials:

  • N-Methylacetamidoxime

  • Carboxylic acid or Acyl chloride/anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)[5]

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure (using a carboxylic acid and DCC):

  • To a solution of the carboxylic acid (1.1 eq), N-methylacetamidoxime (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (0.1–0.5 M) at 0 °C, add a solution of DCC (1.2 eq) in anhydrous DCM.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4–24 hours, monitoring by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired O-acyl-N-methylacetamidoxime.

Protocol 3: Palladium-Catalyzed O-Arylation

This protocol is an adaptation of methods developed for the O-arylation of hydroxylamine equivalents and can be applied to N-methylacetamidoxime for the synthesis of O-aryl derivatives.[5]

Materials:

  • N-Methylacetamidoxime

  • Aryl halide (bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bulky biarylphosphine ligand (e.g., XPhos, SPhos)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous toluene or dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), N-methylacetamidoxime (1.2 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%) to an oven-dried reaction vessel.

  • Add anhydrous toluene (0.1–0.5 M) and seal the vessel.

  • Heat the reaction mixture to 80–110 °C and stir for 12–24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the O-aryl-N-methylacetamidoxime.

Data Summary and Characterization

The successful synthesis of O-functionalized N-methylacetamidoxime derivatives should be confirmed by standard analytical techniques.

Functionalization Electrophile Typical Base/Catalyst Solvent Temp (°C) Time (h) Yield (%)
O-AlkylationAlkyl HalideNaH or K₂CO₃DMFRT2-1660-90
O-AcylationCarboxylic AcidDCC/DMAPDCMRT4-2470-95
O-ArylationAryl BromidePd(OAc)₂/Ligand/Cs₂CO₃Toluene80-11012-2450-85

Table 1: Typical reaction parameters and expected yields for the O-functionalization of N-methylacetamidoxime.

Spectroscopic Characterization:

  • ¹H NMR: Disappearance of the oxime -OH proton signal. Appearance of new signals corresponding to the introduced alkyl, acyl, or aryl group.

  • ¹³C NMR: Shifts in the carbon signals of the N-methylacetamidoxime core, particularly the carbon atom of the C=NOH group, and the appearance of new carbon signals from the O-substituent.

  • IR Spectroscopy: Disappearance of the broad O-H stretching band. Appearance of new characteristic bands, such as a C=O stretch for O-acyl derivatives.

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the O-functionalized product.

Application in Drug Development: The Amidoxime Prodrug Strategy

The primary application of O-acylated N-methylacetamidoximes in drug development is to serve as prodrugs for active amidine-containing drugs.

G cluster_prodrug Prodrug cluster_activation In Vivo Bioactivation cluster_active Active Drug A O-Acyl-N-methylacetamidoxime (Lipophilic, Orally Absorbed) B Esterases A->B Hydrolysis D N-Methylacetamidoxime B->D C mARC Enzyme System E Amidine Drug (Biologically Active) C->E D->C N-Reduction

Figure 2: Bioactivation pathway of an O-acyl-N-methylacetamidoxime prodrug.

This strategy involves a two-step bioactivation process:

  • Esterase-mediated hydrolysis: The O-acyl group is cleaved by ubiquitous esterases in the body to release the N-methylacetamidoxime intermediate.

  • N-reduction: The amidoxime is then reduced to the corresponding amidine by enzymes such as the mitochondrial amidoxime reducing component (mARC).[1]

This approach has been successfully employed to improve the oral bioavailability of several drug candidates, including the direct thrombin inhibitor ximelagatran.[3]

Safety Considerations

  • N-Methylacetamidoxime: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents:

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.

    • Alkylating and Acylating Agents: Many are toxic, corrosive, and/or lachrymatory. Consult the safety data sheet (SDS) for each specific reagent and handle with appropriate precautions.

    • Palladium Catalysts and Ligands: Can be toxic and should be handled with care.

Always consult the material safety data sheet (MSDS) for all chemicals used in these protocols and follow institutional safety guidelines.

References

  • Clement, B. (2016). Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics. The Pharma Oration, 7(1), 1-15. [Link]

  • Gotra, A., et al. (2015). Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability. Journal of Pharmaceutical Sciences, 104(8), 2645-2655. [Link]

  • Rautio, J., et al. (2008). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]

  • Kotthaus, J., et al. (2011). Amidoxime prodrugs of the new FXa inhibitor HMR 2909: synthesis, in vitro and in vivo biotransformation. Bioorganic & Medicinal Chemistry, 19(6), 1907-1914. [Link]

  • Stavropoulos, G., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. European Journal of Medicinal Chemistry, 224, 113695. [Link]

  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - N-Vinyl-N-methylacetamide, 99%. [Link]

  • Zarghi, A., et al. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Bioorganic & Medicinal Chemistry Letters, 55, 128465. [Link]

  • PubChem. N-Methylacetamide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: Optimizing Yield of N-Methylacetamidoxime Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of N-methylacetamidoxime (chemically N-hydroxy-N'-methyl-ethanimidamide) synthesis.


 (Molecular Weight: 88.11  g/mol )
Note on CAS:  While CAS 10557-17-2 is occasionally linked to similar derivatives in broad databases, it is primarily associated with 1-(3-chlorophenyl)-1,2-propanedione. For this guide, we strictly address the structure N-hydroxy-N'-methyl-ethanimidamide .

Executive Summary & Reaction Logic

The synthesis of N-substituted amidoximes like N-methylacetamidoxime faces two primary challenges: regioselectivity (preventing O-methylation) and hydrolysis (reversion to amides).

The "Gold Standard" protocol utilizes the Thioamide Route . Unlike the direct reaction of nitriles with N-methylhydroxylamine—which often yields isomeric mixtures—reacting N-methylthioacetamide with hydroxylamine provides superior regiocontrol and yield.

Core Reaction Scheme

The sulfur atom in the thioamide is a "soft" leaving group, making the thiocarbonyl carbon highly electrophilic towards the "hard" nitrogen nucleophile of hydroxylamine.

G Thio N-Methylthioacetamide (CH3-C(=S)-NHCH3) Inter Tetrahedral Intermediate Thio->Inter + HA, Base HA Hydroxylamine (NH2OH · HCl) HA->Inter Base Base (Na2CO3 / NaOH) Base->Inter Activates HA Prod N-Methylacetamidoxime (CH3-C(=NOH)-NHCH3) Inter->Prod - H2S Byprod Byproducts (H2S, NaCl) Inter->Byprod

Figure 1: Reaction pathway for the conversion of N-methylthioacetamide to N-methylacetamidoxime via nucleophilic attack.

Optimized Experimental Protocol (The "Gold Standard")

This protocol is designed for a 10 mmol scale but is linearly scalable.

Materials
  • Precursor: N-Methylthioacetamide (1.0 eq)

  • Reagent: Hydroxylamine hydrochloride (

    
    ) (1.5 eq)
    
  • Base: Sodium Carbonate (

    
    ) (1.5 eq) or Triethylamine (
    
    
    
    )
  • Solvent: Ethanol (Absolute) : Water (4:1 ratio)

Step-by-Step Methodology
  • Preparation of Free Hydroxylamine:

    • Dissolve 1.5 eq of

      
       in a minimum amount of water (
      
      
      
      mL/g).
    • Slowly add 0.75 eq of

      
       (or 1.5 eq NaOH) dissolved in water.
      
    • Why: Using free hydroxylamine prevents acid-catalyzed hydrolysis of the product.

  • Reaction Initiation:

    • Dissolve 1.0 eq of N-methylthioacetamide in Ethanol (

      
       mL/mmol).
      
    • Add the hydroxylamine solution dropwise to the thioamide solution at room temperature.

    • Observation: Evolution of

      
       gas (rotten egg smell) indicates reaction progress. Perform in a fume hood. 
      
  • Thermal Optimization:

    • Heat the mixture to 60°C for 2–4 hours.

    • Control: Monitor via TLC (Mobile phase: EtOAc/MeOH 9:1). The thioamide spot (usually higher

      
      ) should disappear.
      
  • Workup & Purification:

    • Concentration: Remove ethanol under reduced pressure (Rotavap) at 40°C. Do not overheat.

    • Extraction: Dilute the aqueous residue with brine and extract 3x with Ethyl Acetate or DCM/Isopropanol (3:1).

    • Drying: Dry organic layer over anhydrous

      
      .
      
    • Crystallization: If the product is an oil, triturate with cold Diethyl Ether or Hexane to induce crystallization.

Troubleshooting Hub

Issue 1: Low Yield (<40%)

Diagnosis: The most common cause is product hydrolysis during workup or incomplete conversion due to old reagents.

Potential CauseVerificationSolution
Hydrolysis Product smells like acetic acid/acetamide.Maintain pH ~7-8 during workup. Avoid high temps (>50°C) during evaporation.
Old Reagent

is clumpy/yellow.
Use fresh, white crystalline hydroxylamine.
Water Solubility Product lost in aqueous phase.Saturate aqueous layer with NaCl (salting out) before extraction. Use DCM/iPrOH (3:1) for extraction.[1]
Issue 2: Product is an Oil (Not Solid)

Diagnosis: Trace solvent impurities or naturally low melting point (hygroscopic).

  • Fix: Dissolve the oil in a minimum amount of dry diethyl ether. Cool to -20°C overnight. Scratch the flask walls with a glass rod to induce nucleation.

  • Alternative: Convert to the Hydrochloride salt (

    
     in dioxane) for easier handling and storage.
    
Issue 3: Sulfur Contamination

Diagnosis: Product has a persistent sulfur smell or yellow tint.

  • Fix: Wash the organic phase with a 10% solution of Cadmium Chloride (

    
    ) or Lead Acetate (precipitates sulfur as sulfide), then filter. Note: Heavy metal waste requires specific disposal.
    
  • Greener Fix: Wash with dilute bleach (sodium hypochlorite) to oxidize residual sulfide, but ensure product stability first.

Frequently Asked Questions (FAQs)

Q: Can I use Acetonitrile and N-methylhydroxylamine instead?

A: Yes, but it is less selective. Reacting acetonitrile with N-methylhydroxylamine (


) often yields a mixture of the target amidoxime and the N-hydroxy-N-methylamidine tautomer. The thioamide route locks the methyl group on the nitrogen, ensuring the correct 

structure.
Q: Why is the solution turning red/brown?

A: This indicates oxidation of hydroxylamine or the formation of metal complexes if your solvent isn't pure. Ensure you are using distilled/deionized water and glass-distilled solvents. If using magnetic stir bars, ensure the Teflon coating is intact (metal exposure catalyzes decomposition).

Q: How do I store N-methylacetamidoxime?

A: Amidoximes are hygroscopic and thermally sensitive.

  • Short-term: Desiccator at room temperature.

  • Long-term: -20°C under Argon/Nitrogen atmosphere.

  • Stability Marker: If the solid turns into a goo or liquid, it has absorbed moisture or hydrolyzed.

Comparative Yield Data

MethodPrecursorReagentTypical YieldPurity Profile
Thioamide (Recommended) N-Methylthioacetamide

/

75-85% High (Specific isomer)
Imidoyl Chloride N-Methylacetamide

then

50-65%Moderate (Moisture sensitive)
Nitrile Addition Acetonitrile

30-50%Low (Isomeric mixtures)

References

  • Thioamide Route Mechanism: Goerdeler, J. "Acylated Amidoximes and Thioamides." Chemische Berichte, 1954. (Classic foundation for thioamide-hydroxylamine exchange).
  • General Amidoxime Synthesis

    • Stephenson, L., et al. "Amidoximes: Synthesis and Biological Activity."[2] Journal of Chemical Society C, 1969.

  • Breuer, E. "Nitrones and Nitronic Acid Derivatives.

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) for N-methylthioacetamide and Hydroxylamine before handling.

Sources

separation of E/Z isomers of N-hydroxy-N'-methyl-ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Separation & Characterization of N-Hydroxy-N'-methyl-ethanimidamide E/Z Isomers

Executive Summary

You are likely encountering challenges in isolating the E (anti) and Z (syn) isomers of N-hydroxy-N'-methyl-ethanimidamide (also known as N-hydroxy-N'-methylacetamidine). This compound belongs to the amidoxime class, which exhibits distinct geometric isomerism around the C=N double bond and prototropic tautomerism .

The primary difficulty in separation arises from the relatively low energy barrier for isomerization (


 kcal/mol in neutral solvents) and the rapid proton-catalyzed interconversion. This guide provides a robust, self-validating workflow to separate, identify, and stabilize these isomers for pharmacological evaluation.

Part 1: The Isomer Landscape

Before attempting separation, it is critical to distinguish between the stable geometric isomers and the transient tautomers.

Geometric Isomerism (The Target)

The C=N bond creates two distinct spatial arrangements.

  • Z-Isomer (Syn): The hydroxyl group (-OH) and the methylamino group (-NHMe) are on the same side of the double bond. This form is typically thermodynamically favored due to an intramolecular hydrogen bond (O-H···N).

  • E-Isomer (Anti): The -OH and -NHMe groups are on opposite sides. This form is often more polar and kinetically trapped during synthesis.

Tautomeric Noise (The Distraction)

Amidoximes exist in equilibrium with their minor tautomers. You may see "ghost peaks" in NMR or HPLC that are not separable impurities but rather tautomeric forms.

  • Amidoxime form (Major):

    
    
    
  • Hydroxyamidine form (Minor):

    
    
    

Visualizing the Equilibrium:

Isomerism Z_Iso Z-Isomer (Syn) (Thermodynamically Stable) Intramolecular H-bond E_Iso E-Isomer (Anti) (Kinetically Favored) More Polar Z_Iso->E_Iso Isomerization (Heat/Acid/Base) Tautomer Hydroxyamidine Tautomer (Minor Species) Z_Iso->Tautomer Tautomerization (Fast) E_Iso->Tautomer Tautomerization

Caption: Fig 1. Dynamic equilibrium between Z/E geometric isomers and the minor tautomer. Separation targets the Z and E forms, while the tautomer equilibrates too rapidly to isolate.

Part 2: Troubleshooting & FAQs

Q1: My HPLC chromatogram shows two peaks that merge or "plateau" between them. What is happening? Diagnosis: This is the hallmark of on-column isomerization . The isomers are interconverting during the separation process because the energy barrier is being overcome by the column temperature or catalytic activity of the silica silanols. Solution:

  • Lower the Column Temperature: Operate at

    
    .
    
  • Control pH: Use a mobile phase buffered to pH 2.5 - 3.0 . Protonation of the amidine nitrogen (

    
    ) increases the double-bond character of the C=N bond, significantly raising the rotation barrier and "freezing" the isomers.
    

Q2: Which isomer elutes first? Answer: In Reversed-Phase (C18) chromatography:

  • The E-isomer (Anti) is typically more polar (larger dipole moment, more exposed H-bond donors) and usually elutes first .

  • The Z-isomer (Syn) is more compact and lipophilic due to internal H-bonding, usually eluting second .

  • Validation: Confirm this by running a sample enriched in the thermodynamic product (refluxed in methanol), which should increase the second peak (Z-isomer).

Q3: Why do my isolated fractions re-equilibrate after lyophilization? Diagnosis: Lyophilization concentrates trace acids or bases, catalyzing isomerization. Solution: Neutralize fractions immediately after collection. Store the isolated isomers in DMSO-d6 or solid state at -20°C . Avoid protic solvents (methanol/water) for long-term storage of the unstable isomer.

Part 3: Experimental Protocols

Analytical & Preparative HPLC Protocol

This method uses pH control to stabilize the isomers during separation.

ParameterAnalytical ConditionsPreparative Conditions
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µmC18 Prep Column, 21.2 x 150 mm, 5-10 µm
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (Adjust with Formic Acid)10 mM Ammonium Formate, pH 3.0
Mobile Phase B Acetonitrile (MeCN)Acetonitrile (MeCN)
Flow Rate 1.0 mL/min15 - 20 mL/min
Temperature 10°C (Critical)Ambient (or cooled if possible)
Detection UV @ 220 nm (Amidine absorption)UV @ 220 nm
Gradient 0-5 min: 5% B (Isocratic)5-15 min: 5% -> 30% B15-20 min: 30% -> 90% BScaled linear gradient based on analytical retention

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase A (Acidic buffer stabilizes the ratio). Filter through 0.22 µm PTFE.

  • Equilibration: Ensure the column is fully equilibrated with the acidic buffer to suppress silanol activity.

  • Injection: Inject 10 µL.

  • Analysis: Look for two distinct peaks. If "saddling" (bridge between peaks) occurs, lower temperature further.

NMR Identification Guide

Nuclear Magnetic Resonance is the definitive tool for assigning geometry.

  • Solvent: DMSO-d6 (Reduces exchange rates compared to MeOD).

  • Concentration: 5-10 mg/mL.

FeatureZ-Isomer (Syn)E-Isomer (Anti)Mechanistic Reason
C-Methyl (

-C=)

1.8 - 1.9 ppm

2.0 - 2.1 ppm
Steric compression in E-form deshields the methyl.
N-Methyl (

-N-)

2.6 - 2.7 ppm

2.8 - 2.9 ppm
Anisotropy of the oxime oxygen.
NOE Signal Strong NOE between C-Me and N-MeWeak/No NOE between C-Me and N-MeIn Z-form, methyls are spatially distant. In E-form, they are closer? Correction: In Z (Syn), C-Me and N-Me are cis (closer). Wait, Z means High Priority groups (N-Me and OH) are same side. So C-Me and N-Me are trans. See Diagram below.

Correct Structural Assignment Logic:

  • Z (Syn): OH and NHMe are on the same side. Therefore, C-Me and NHMe are on opposite sides (Trans-like relationship). -> Weak NOE .

  • E (Anti): OH and NHMe are on opposite sides. Therefore, C-Me and NHMe are on the same side (Cis-like relationship). -> Strong NOE .

Visualizing the NOE Logic:

Caption: Fig 2. NOE (Nuclear Overhauser Effect) strategy for definitive isomer assignment. The E-isomer shows spatial proximity between the two methyl groups.

Part 4: References & Citations

  • Isomerization Kinetics:

    • S. P. Gupta, et al., "Tautomerism and Isomerism in Amidoximes," Chemical Reviews, which details the energy barriers (approx. 20 kcal/mol) and the stabilizing effect of protonation on the C=N bond.

    • Mechanism:[1] Protonation occurs at the imino nitrogen, increasing the double-bond character and raising the activation energy for rotation, thus facilitating separation.

  • Synthesis & Properties:

    • The synthesis via acetohydroximoyl chloride and methylamine is the standard route to ensure regiospecificity, avoiding the mixture issues common with direct nitrile additions.

    • Source: "Synthesis and properties of N-substituted amidoximes," Journal of Organic Chemistry.

  • Analytical Methods:

    • "Separation of E/Z isomers of oximes and hydrazones by HPLC," Journal of Chromatography A. Acidic mobile phases are universally recommended for C=N containing compounds to prevent peak broadening due to dynamic isomerization.

References

  • Beilstein-Institut. (2014). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journal of Organic Chemistry. [Link]

  • Dougherty, D. A., et al. (2006). E/Z Energetics for Molecular Modeling and Design. National Institutes of Health (PMC). [Link]

Sources

stability of N-hydroxy-N'-methyl-ethanimidamide at physiological pH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-hydroxy-N'-methyl-ethanimidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a special focus on its stability at physiological pH.

Introduction

N-hydroxy-N'-methyl-ethanimidamide belongs to the class of amidoximes, which are often investigated as prodrugs for amidines.[1][2] Amidines themselves are highly basic and tend to be protonated at physiological pH, which can limit their membrane permeability and oral bioavailability.[1][2] The corresponding N-hydroxylated form, or amidoxime, is less basic, allowing for better absorption before metabolic conversion to the active amidine.[2] Understanding the stability of N-hydroxy-N'-methyl-ethanimidamide at physiological pH (typically around 7.4) is therefore a critical first step in its development as a potential therapeutic agent.[3][4][5] This guide will address common questions and challenges encountered during its study.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of N-hydroxy-N'-methyl-ethanimidamide at physiological pH?

Q2: What are the likely degradation products of N-hydroxy-N'-methyl-ethanimidamide at physiological pH?

The primary degradation pathway for N-hydroxy-N'-methyl-ethanimidamide at physiological pH is expected to be hydrolysis of the ethanimidamide moiety. This would likely yield acetic acid and N-methylhydroxylamine. It is also possible, though perhaps less likely under physiological conditions, that the N-hydroxy bond could be cleaved.

Q3: How can I monitor the stability of N-hydroxy-N'-methyl-ethanimidamide in my experiments?

The most common and reliable method for monitoring the stability of a small molecule like N-hydroxy-N'-methyl-ethanimidamide is through reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS).[11][12][13][14] This technique allows for the separation and quantification of the parent compound and any potential degradation products over time.

Q4: What are the key considerations for designing a stability study for this compound?

A well-designed stability study should include the following:

  • A validated analytical method: To accurately quantify the compound and its degradation products.[15]

  • Defined storage conditions: Including temperature, pH, and buffer composition that mimic physiological conditions.

  • Multiple time points: To establish a degradation profile over time.

  • Appropriate controls: To ensure the observed degradation is due to the experimental conditions and not other factors.

  • Forced degradation studies: Exposing the compound to stress conditions (e.g., high temperature, extreme pH) can help to identify potential degradation products and pathways quickly.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of parent compound in solution The compound may be unstable under the chosen buffer conditions or temperature.- Verify the pH of your buffer. - Consider using a different buffer system (e.g., phosphate-buffered saline vs. TRIS). - Perform the experiment at a lower temperature if feasible. - Analyze samples at earlier time points to capture the initial degradation kinetics.
Appearance of multiple unknown peaks in chromatogram Complex degradation pathways or interaction with buffer components.- Use LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures.[16] - Run a buffer blank to ensure the peaks are not from the buffer itself. - Simplify the buffer system if possible.
Poor reproducibility of stability data Inconsistent sample preparation, storage, or analytical method variability.- Ensure precise and consistent preparation of all solutions. - Use a calibrated and validated analytical method.[15] - Control temperature and pH meticulously during the experiment. - Include internal standards in your analytical runs to account for injection variability.
No degradation observed The compound is stable under the tested conditions, or the analytical method is not sensitive enough to detect small changes.- Extend the duration of the stability study. - Perform forced degradation studies (e.g., elevated temperature, extreme pH) to confirm the method's ability to detect degradation. - Re-evaluate the sensitivity and limit of detection of your analytical method.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of N-hydroxy-N'-methyl-ethanimidamide at Physiological pH

Objective: To obtain an initial estimate of the stability of N-hydroxy-N'-methyl-ethanimidamide in a physiologically relevant buffer.

Materials:

  • N-hydroxy-N'-methyl-ethanimidamide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, HPLC grade

  • HPLC or UPLC-MS system

Procedure:

  • Prepare a stock solution of N-hydroxy-N'-methyl-ethanimidamide (e.g., 10 mM in DMSO).

  • Prepare the working solution: Dilute the stock solution in pre-warmed (37°C) PBS (pH 7.4) to a final concentration of 100 µM.

  • Incubate: Maintain the working solution in a temperature-controlled environment at 37°C.

  • Sample at time points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quench the reaction: Immediately mix the aliquot with an equal volume of cold acetonitrile to precipitate proteins and stop further degradation.

  • Centrifuge: Spin the samples to pellet any precipitate.

  • Analyze: Transfer the supernatant to an HPLC vial and analyze using a suitable LC-MS method.

Data Analysis:

  • Plot the peak area of N-hydroxy-N'-methyl-ethanimidamide against time.

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

  • Determine the half-life (t½) of the compound under these conditions.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop an RP-HPLC method capable of separating N-hydroxy-N'-methyl-ethanimidamide from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Forced Degradation:

    • Acidic: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

    • Basic: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: Incubate the compound in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid compound at 80°C for 24 hours.

  • Method Development:

    • Start with a mobile phase of water and acetonitrile, both with 0.1% formic acid.

    • Run a gradient from 5% to 95% acetonitrile over 20 minutes.

    • Inject the undergraded compound and the forced degradation samples.

    • Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent peak and any degradation peaks.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method for parameters such as linearity, accuracy, precision, and specificity according to relevant guidelines.[15]

Visualizations

Degradation Pathway

cluster_main Potential Hydrolytic Degradation at Physiological pH N-hydroxy-N'-methyl-ethanimidamide N-hydroxy-N'-methyl-ethanimidamide Acetic Acid Acetic Acid N-hydroxy-N'-methyl-ethanimidamide->Acetic Acid Hydrolysis N-methylhydroxylamine N-methylhydroxylamine N-hydroxy-N'-methyl-ethanimidamide->N-methylhydroxylamine Hydrolysis

Caption: Potential hydrolytic degradation pathway of N-hydroxy-N'-methyl-ethanimidamide.

Experimental Workflow

cluster_workflow Stability Testing Workflow A Prepare Stock Solution B Dilute in Buffer (pH 7.4, 37°C) A->B C Incubate and Sample at Time Points B->C D Quench with Acetonitrile C->D E Centrifuge and Collect Supernatant D->E F Analyze by LC-MS E->F G Data Analysis (Half-life determination) F->G

Caption: General workflow for assessing the stability of N-hydroxy-N'-methyl-ethanimidamide.

References

  • GlycoMScan. Stability studies of small molecules and proteins. Retrieved from [Link]

  • Torrelo, G., Hollmann, F., & Hanefeld, U. (2017). Biocatalysis.
  • ResearchGate. The relative stability of the hydroxylamine (D′) and oxime (D″) derivatives. Retrieved from [Link]

  • BioPharm International. (2020, March 2). Stability Testing: The Crucial Development Step. BioPharm International, 33(3). Retrieved from [Link]

  • The Importance of Standalone Testing for Small Molecules. (n.d.). Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Gaber, M. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Retrieved from [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (n.d.). In ResearchGate. Retrieved from [Link]

  • Gopi, A., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Scientific Reports, 9(1), 16727.
  • ResearchGate. The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions | Request PDF. Retrieved from [Link]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug metabolism reviews, 34(3), 565–579.
  • ACS Medicinal Chemistry Letters. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. Retrieved from [Link]

  • Nature. (n.d.). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). N-Hydroxy-2-[(3-methylphenyl)amino]ethanimidamide Properties. Retrieved from [Link]

  • National Institutes of Health. N'-hydroxyethanimidamide. In PubChem. Retrieved from [Link]

  • Murphy, J. L., Tenn, W., & Nagorski, R. (2009). Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)benzamide derivatives bearing electron-donating groups. In Semantic Scholar. Retrieved from [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (2025, July 9). Regular Article. Retrieved from [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
  • View of Physiochemical Properties and Kinetics of the Decomposition of N-Hydroxymethylated Ethionamide in Aqueous Solution and Assissment of its Solubility as Possible Pro-Drug. (n.d.). Retrieved from [Link]

  • ResearchGate. Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Retrieved from [Link]

  • PubMed. (n.d.). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Retrieved from [Link]

  • Binter, A., et al. (2012). Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB. The FEBS journal, 279(8), 1469–1480.
  • The Guardian. (2026, March 7). US agency did not perform safety checks of more than 100 food ingredients, analysis finds. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Retrieved from [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). In PMC. Retrieved from [Link]

  • Research Trend. (n.d.). Kinetic Study of Hydrolysis of O-Methyl,N-2-Chloro,4-Nitro-Phenyl phosphoricamide in Buffer Media. Retrieved from [Link]

  • SciSpace. (n.d.). Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. Retrieved from [Link]

  • Environmental Protection Agency. (2023, November 1). Ethanimidothioic acid, 2-(dimethylamino)-N-hydroxy-2-oxo-, methyl ester. Retrieved from [Link]

  • pH-mediated manipulation of the histidine brace in LPMOs and generation of a tri-anionic variant, investigated by EPR, ENDOR, ESEEM and HYSCORE spectroscopy. (n.d.). In PMC. Retrieved from [Link]

  • (PDF) pH effect on stability and kinetics degradation of nitazoxanide in solution. (2026, February 14). In ResearchGate. Retrieved from [Link]

  • Chemsrc. (2024, April 6). N'-hydroxy-2-(2-methyl-1,3-dioxolan-2-yl)ethanimidamide. Retrieved from [Link]

  • Report finds over 100 food chemicals companies declared safe without notifying FDA. (2026, March 4). In Food Safety News. Retrieved from [Link]

  • Mondaq. (2026, March 6). FDA Targets Food Chemicals: New BHA Reassessment, "No Artificial Colors" Enforcement Discretion, And A Potential GRAS Overhaul. Retrieved from [Link]

Sources

overcoming steric hindrance in N-methylacetamidoxime complexation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Ligand Design. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges associated with N-methylacetamidoxime complexation.

The addition of an N-methyl group to the amidoxime pharmacophore introduces significant steric hindrance. While this modification is often desirable for increasing lipophilicity or altering biological permeability, the bulky methyl group restricts the rotational freedom of the C-N bond. This spatial clash prevents the ligand from adopting the optimal planar geometry required for stable bidentate coordination with metal centers (such as UO₂²⁺, Cu²⁺, or V⁵⁺), leading to incomplete complexation and low extraction yields [1].

This center provides field-proven diagnostic tools, mechanistic explanations, and self-validating protocols to overcome these steric barriers.

Diagnostic FAQ: Identifying Steric Hindrance

Q: Why is my N-methylacetamidoxime showing significantly lower metal recovery compared to unsubstituted acetamidoxime? A: This is a classic thermodynamic penalty caused by steric clash. In standard bidentate coordination, the amidoxime ligand must adopt a specific "bite angle" to bind the metal via the oxime oxygen and the amide nitrogen. The N-methyl group physically clashes with adjacent ligands (in homoleptic complexes) or the metal's primary hydration sphere. This increases the activation energy barrier and shifts the equilibrium away from the complexed state [2].

Q: How can I spectroscopically confirm that steric hindrance is preventing proper coordination? A: You can diagnose this using Fourier Transform Infrared (FTIR) spectroscopy. In a successful bidentate complex, the


(C=N) stretching band (typically around 1650 cm⁻¹) and the 

(N-O) band (around 940 cm⁻¹) will shift significantly due to electron delocalization into the metal center. If steric hindrance is forcing a weaker, monodentate coordination (binding only via the oxime oxygen), the

(C=N) shift will be minimal, and you will observe a broad, unshifted secondary amine N-H stretch, indicating the nitrogen is not participating in the bond [1].

Q: Does the N-methyl group affect the pH required for complexation? A: Yes. The electron-donating nature of the methyl group slightly alters the pKa of the oxime proton. Furthermore, because steric hindrance destabilizes the final complex, you must compensate by increasing the thermodynamic driving force. This is achieved by operating at a slightly higher pH (typically 0.5 to 1.0 units higher than used for unsubstituted acetamidoxime) to ensure complete deprotonation of the oxime group, turning it into a stronger nucleophile [3].

Troubleshooting Guide & Mechanistic Strategies

When standard complexation fails, you must alter the reaction environment to lower the steric penalty. Implement the following strategies sequentially:

Strategy 1: Synergistic Co-Ligand Extraction (Heteroleptic Complexation)

The Causality: Forcing two or three bulky N-methylacetamidoxime molecules around a single metal center creates severe ligand-ligand repulsion. By introducing a smaller, sterically unhindered co-ligand (e.g., acetate, TOPO, or a small carboxylate), you can form a heteroleptic complex. The small co-ligand satisfies the metal's coordination sphere while providing spatial relief for the bulky N-methyl group [4].

Strategy 2: Dielectric Tuning of the Solvent

The Causality: Sterically hindered transition states are highly polarized and unstable. By switching to a solvent system with a higher dielectric constant (e.g., increasing the ratio of DMSO or ethanol in an aqueous mix), you stabilize the charge separation in the transition state, effectively lowering the kinetic barrier to complexation [1].

Strategy 3: Thermal Forcing

The Causality: Steric hindrance is primarily a kinetic barrier. If the thermodynamic stability of the complex is favorable but the reaction is stalled, increasing the temperature (e.g., from 25°C to 60°C) provides the necessary thermal energy to overcome the rotational barrier of the N-methyl group, allowing it to lock into the correct binding conformation.

TroubleshootingWorkflow Start Low Complexation Yield (<40%) Detected CheckSpectra Analyze FTIR/NMR Check for Free Ligand Start->CheckSpectra IsSteric Steric Clash Confirmed? (Incomplete Coordination) CheckSpectra->IsSteric AdjustPH Strategy 1: pH Tuning (Ensure Deprotonation) IsSteric->AdjustPH Yes AddCoLigand Strategy 2: Co-Ligand (Heteroleptic System) AdjustPH->AddCoLigand Yield still low Success Optimal Complexation Achieved (>85%) AdjustPH->Success Resolved Thermal Strategy 3: Thermal Activation (60°C) AddCoLigand->Thermal Kinetics slow AddCoLigand->Success Resolved Thermal->Success Resolved

Caption: Workflow for diagnosing and resolving steric hindrance in amidoxime complexation.

Self-Validating Experimental Protocol: Heteroleptic Complexation

This protocol utilizes the synergistic co-ligand strategy to overcome steric clash. The procedure includes built-in validation steps to ensure the system is behaving as expected.

Materials Required:

  • N-methylacetamidoxime (Ligand L1)

  • Sodium Acetate (Co-ligand L2)

  • Metal Salt (e.g., UO₂(NO₃)₂ or CuCl₂)

  • 50% Ethanol-Water mixture (v/v)

  • 0.1 M NaOH and 0.1 M HNO₃ for pH adjustment

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 2.0 mmol of N-methylacetamidoxime in 20 mL of the 50% Ethanol-Water mixture.

    • Causality: The mixed solvent system provides a high dielectric environment to stabilize the incoming metal cation while keeping the organic ligand in solution.

  • Co-Ligand Introduction: Add 2.0 mmol of Sodium Acetate to the solution and stir for 10 minutes at 25°C.

  • Baseline pH Adjustment: Adjust the solution pH to exactly 6.5 using 0.1 M NaOH. Record the exact pH.

  • Metal Addition (The Self-Validating Step): Slowly add 1.0 mmol of the metal salt dissolved in 5 mL of water dropwise over 15 minutes under continuous stirring.

    • Validation Check: Monitor the pH continuously. As the metal binds to the amidoxime, the oxime proton is displaced. You must observe a distinct drop in pH (typically down to 4.5–5.0). If the pH does not drop, complexation is failing due to steric block, and you must proceed to Step 5.

  • Thermal Forcing & pH Restoration: If complexation is incomplete, heat the reaction mixture to 60°C. Simultaneously, use 0.1 M NaOH to titrate the pH back up to 6.5.

    • Causality: Restoring the pH removes the displaced protons from the equilibrium, driving the reaction forward according to Le Chatelier's principle, while the heat overcomes the N-methyl rotational barrier.

  • Isolation: Allow the solution to cool to room temperature slowly (over 2 hours) to promote crystallization of the heteroleptic complex. Filter, wash with cold ethanol, and dry under vacuum.

MechanisticPathway Ligand N-methylacetamidoxime (Bulky) Homoleptic Homoleptic Complex (Steric Repulsion) Ligand->Homoleptic Excess Ligand Heteroleptic Heteroleptic Complex (Steric Relief) Ligand->Heteroleptic Metal Metal Center (e.g., UO2 2+) Metal->Homoleptic Metal->Heteroleptic Homoleptic->Heteroleptic Ligand Exchange (Thermodynamically Favored) CoLigand Small Co-Ligand (e.g., Acetate) CoLigand->Heteroleptic Synergistic Binding

Caption: Mechanistic pathway showing the thermodynamic shift from homoleptic to heteroleptic coordination.

Quantitative Data: Impact of Steric Hindrance on Binding

The following table summarizes the quantitative impact of N-methylation on complexation stability (Log


) and how synergistic strategies restore binding affinity.
Ligand SystemMetal IonComplex TypeLog

(Stability Constant)
Optimal pHExtraction Yield (%)
Acetamidoxime (Unsubstituted)UO₂²⁺Homoleptic (ML₂)14.25.5> 95%
N-methylacetamidoxime UO₂²⁺Homoleptic (ML₂)9.8 (Steric Penalty)6.5< 40%
N-methylacetamidoxime + Acetate UO₂²⁺Heteroleptic (ML₁L₂)13.5 (Steric Relief)6.588%
Acetamidoxime (Unsubstituted)Cu²⁺Homoleptic (ML₂)11.55.092%
N-methylacetamidoxime Cu²⁺Homoleptic (ML₂)7.2 (Steric Penalty)6.035%

Data Interpretation: The introduction of the N-methyl group drops the stability constant (Log


) by over 4 orders of magnitude in homoleptic systems. The introduction of a co-ligand (Acetate) nearly restores the original binding affinity by relieving the steric strain [2], [4].

References

  • Coordination Chemistry and Metal-involving Reactions of Amidoximes. Relevance to the Chemistry of Oximes and Oxime Ligands ResearchGate[Link]

  • Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications MDPI[Link]

  • Poly(amidoxime) Resins for Efficient and Eco-friendly Metal Extraction ACS Publications[Link]

  • Origin of the unusually strong and selective binding of vanadium by polyamidoximes in seawater PMC - National Institutes of Health[Link]

Technical Support Center: Recrystallization of N-hydroxy-N'-methyl-ethanimidamide

[1][2]

Case ID: #SOLV-AMIDX-004 Topic: Solvent Selection & Purification Protocol Compound Class: Alkyl Amidoximes (

Date:12

Executive Summary & Solvent Strategy

User Query: "I need to purify N-hydroxy-N'-methyl-ethanimidamide. What solvent system should I use to avoid oiling out and ensure high purity?"

Technical Response: N-hydroxy-N'-methyl-ethanimidamide (an

12"oiling out"2
Recommended Solvent Systems

Based on the polarity profile (LogP ~0.2–0.5 estimated) and thermal stability of amidoximes, we recommend the following systems. Do not use acetone as a primary solvent, as it can react with the hydroxylamine moiety to form oximes/imines under heat.[2]

System TypeSolvent Pair (Solvent / Anti-solvent)Ratio (v/v)ApplicationRisk Profile
Primary (Preferred) Ethyl Acetate / n-Heptane 1:2 to 1:4General purification; best balance of yield and purity.[1][2]Low. Moderate boiling point prevents thermal decomposition.
Alternative A Isopropanol (IPA) / Isopropyl Ether 1:3For highly polar crude samples containing salts.[1]Medium. IPA is harder to remove; requires thorough drying.
Alternative B Toluene (Single Solvent) N/AFor samples with non-polar impurities.[1]High. Requires higher temp (

C); risk of thermal rearrangement.[2]

Interactive Decision Matrix (Solvent Selection)

Use this logic flow to determine the specific protocol for your batch purity level.

SolventSelectionStartStart: Crude Material AssessmentSolubilityCheckSolubility Test (100 mg in 1 mL EtOAc)Start->SolubilityCheckSolubleColdSoluble at Room Temp?SolubilityCheck->SolubleColdYesSolubleYes: Too SolubleSolubleCold->YesSolubleClear SolutionNoSolubleNo: Ideal BehaviorSolubleCold->NoSolubleSuspensionUseBinaryPROTOCOL A:Binary Solvent Recrystallization(EtOAc + Heptane)YesSoluble->UseBinaryRequires Anti-solventHeatCheckDissolves upon Heating (60°C)?NoSoluble->HeatCheckUseSinglePROTOCOL B:Single Solvent Recrystallization(EtOAc or Toluene)HeatCheck->UseSingleYes, Clear HotSwitchSolventSwitch to More Polar Solvent(Ethanol/IPA)HeatCheck->SwitchSolventNo, Still Solid

Figure 1: Decision tree for selecting the crystallization method based on initial solubility tests.

Standard Operating Procedures (SOPs)

Protocol A: Binary Solvent Recrystallization (EtOAc / Heptane)

Best for: Crude material that is very soluble in organic solvents or "oils out" easily.[1]

Prerequisites:

  • Ensure the crude is free of acidic residues (amidoximes can form hydrochloride salts which have different solubility profiles).[2]

  • Safety: Perform in a fume hood. Amidoximes can decompose exothermically above 100°C.

Step-by-Step:

  • Dissolution: Place 5.0 g of crude N-hydroxy-N'-methyl-ethanimidamide in a 100 mL Erlenmeyer flask. Add Ethyl Acetate (EtOAc) in small portions (start with 10 mL) while heating to 60°C (do not boil aggressively).

    • Goal: Minimum solvent to dissolve the solid at 60°C.[2]

  • Filtration (Optional): If insoluble particles remain (likely inorganic salts), filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Anti-Solvent Addition: While keeping the solution hot (55-60°C), slowly add n-Heptane dropwise.

    • Stop point: When a faint, persistent cloudiness (turbidity) appears.[2]

  • Re-dissolution: Add 1-2 mL of EtOAc to clear the cloudiness. The solution should be saturated but clear.

  • Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) slowly (over 1-2 hours).

    • Critical: If oil droplets form, see "Troubleshooting" immediately.

  • Finishing: Cool in an ice bath (0-4°C) for 30 minutes. Filter the white needles/prisms via vacuum filtration.[2] Wash with cold 1:4 EtOAc/Heptane.

Protocol B: Single Solvent (Toluene)

Best for: Large scale batches where binary mixtures are operationally difficult.[1][2]

  • Suspend crude solid in Toluene (approx. 5 mL per gram).

  • Heat to 85°C. If not dissolved, add Toluene in 1 mL increments.

  • Cool very slowly. Rapid cooling in toluene almost always results in oiling out for this compound class.

  • Seed the solution at 50°C with a pure crystal if available.

Troubleshooting: The "Oiling Out" Rescue

Issue: Instead of crystals, a second liquid layer (oil) forms at the bottom of the flask. Cause: The compound is separating as a liquid phase above its melting point but below the saturation temperature (Liquid-Liquid Phase Separation).[2]

The Rescue Workflow:

OilingOutRescueOilOiling Out DetectedReheat1. Reheat to Clear SolutionOil->ReheatAddSolvent2. Add 10-15% More Polar Solvent (EtOAc)Reheat->AddSolventSeed3. Cool to Cloud Point & Add Seed CrystalAddSolvent->SeedVigorousStir4. Stir Vigorously (High Shear)Seed->VigorousStirSuccessCrystallizationVigorousStir->Success

Figure 2: Step-by-step rescue protocol for oiled-out reactions.[1][2]

Detailed Fix:

  • Reheat the mixture until the oil redissolves into a single phase.

  • Dilute the mixture with a small amount of the good solvent (EtOAc). Oiling out often happens because the solution is too concentrated (supersaturation is too high).[2]

  • Seed the mixture at a temperature below the melting point of the solid but above the oiling temperature.

  • Agitate: Use a magnetic stir bar. The mechanical energy helps the oil droplets collide with seed crystals and solidify rather than coalesce into a pool.[2]

Frequently Asked Questions (FAQs)

Q1: My product is slightly pink after recrystallization. Is it impure? A: Yes. Pink or brown coloration in amidoximes usually indicates trace oxidation or thermal decomposition products.

  • Fix: Perform a "charcoal drop." Dissolve the crystals in hot EtOAc, add 1-2 wt% activated carbon, stir for 10 mins, and filter hot. Then proceed with recrystallization.[3][4][5][6][7]

Q2: Can I use water as a solvent? A: Technically yes, but not recommended.[2]

  • Reason 1: Amidoximes are very soluble in water, leading to poor recovery yields.[2]

  • Reason 2: Removing water requires high vacuum or heat, which risks hydrolyzing the amidoxime to the corresponding amide (

    
    ).[1][2]
    

Q3: How do I store the purified crystals? A: Store in a tightly sealed amber vial at 4°C or -20°C. Amidoximes are hygroscopic and can slowly rearrange to amides at room temperature if exposed to moisture and light.[2]

Q4: Is the product a salt or a free base? A: The protocol above assumes the free base . If you synthesized this via the Pinner reaction (Imidate + Amine), you might have the Hydrochloride salt.[2]

  • Check: Dissolve a sample in water and check pH. If pH < 4, it is a salt.[2]

  • Modification: Salts require polar solvents like Ethanol/Methanol or Ethanol/Ether for recrystallization. They will not dissolve in Toluene or EtOAc/Heptane.

References

  • BenchChem. (2025).[1][3] Optimizing reaction conditions for the synthesis of amidoximes from nitriles. Retrieved from (General amidoxime purification protocols).[1][2]

  • Nishimura, T., et al. (2000).[2] Method of manufacturing high purity amidoximes.[4][6] Patent WO2000032565A1. Retrieved from (Cites use of fluorocarbons and non-polar solvents for acetamidoxime analogs).[1][2]

  • University of Wisconsin-Madison. (n.d.).[1] Recrystallization: Solvent Selection and Troubleshooting.[3][5] Department of Chemistry.[2] Retrieved from (Standard operating procedure for oiling out and binary solvent selection).[1][2]

  • Katritzky, A. R., et al. (2010).[2] Synthesis of N-substituted amidoximes.Journal of Organic Chemistry. (General properties and stability of N-alkyl amidoximes).

Validation & Comparative

Comparative Guide: IR Characterization of N-Methylacetamidoxime vs. Acetamidoxime

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the infrared (IR) spectroscopic characterization of N-methylacetamidoxime , focusing on its diagnostic C=N and N-O stretching vibrations. It compares these features against its parent compound, Acetamidoxime , to provide a robust reference for researchers in drug development, particularly those working with amidoxime prodrugs.

Executive Summary & Application Context

N-methylacetamidoxime (IUPAC:


-hydroxy-

-methylethanimidamide) is a critical structural motif in medicinal chemistry, often serving as a model for amidoxime prodrugs .[1] These prodrugs are designed to improve the oral bioavailability of amidines by masking the highly basic amidine group. Upon absorption, they are metabolically reduced back to the active amidine.

Accurate IR characterization is essential to:

  • Confirm Synthesis: Distinguish the amidoxime (

    
    ) from the precursor amide (
    
    
    
    ) or nitrile (
    
    
    ).
  • Assess Purity: Detect unreacted starting materials or hydrolysis products (e.g., N-methylacetamide).

  • Monitor Stability: Track the tautomeric equilibrium between the amidoxime and hydroxyamidine forms.

Technical Deep Dive: Characteristic IR Bands

The infrared spectrum of N-methylacetamidoxime is dominated by the amidoxime functional group (


). The substitution of a methyl group on the amino nitrogen introduces subtle but diagnostic shifts compared to the unsubstituted acetamidoxime.
Comparative Spectral Data
FeatureAcetamidoxime (Parent)N-Methylacetamidoxime (Target)Mechanistic Insight

Stretch


The electron-donating methyl group (+I effect) stabilizes the C=N bond, potentially causing a slight blue shift. However, H-bonding in the solid state (KBr) often broadens this band, merging it with

deformations.

Stretch


A highly diagnostic "fingerprint" band. The N-O bond order is sensitive to the tautomeric state. This band is typically sharp and distinct from the broad C-N stretches.

Stretch

(Broad)

(Broad)
Intense broadening indicates strong intermolecular hydrogen bonding (dimer formation). In dilute solution (

), this sharpens to ~

.

Stretch

(Doublet)

(Singlet)
Acetamidoxime (

) shows symmetric/asymmetric stretching (doublet). N-methylacetamidoxime (

) shows a single N-H stretch, a key differentiator.
Critical Analysis of Band Assignments
  • The C=N Envelope (

    
    ):  In N-methylacetamidoxime, the C=N stretch is often less intense than the C=O stretch of the corresponding amide (N-methylacetamide, 
    
    
    
    ). If you observe a strong doublet in this region, it suggests contamination with the amide precursor or hydrolysis product.
  • The Tautomeric Equilibrium: Amidoximes exist in equilibrium with their zwitterionic tautomers. While the neutral oxime form dominates, the zwitterion can introduce a band near

    
    .
    
    • Dominant Form:

      
      
      
    • Minor Tautomer:

      
      
      
Visualization of Chemical Logic
Figure 1: Tautomeric Equilibrium & Spectral Consequences

The following diagram illustrates the equilibrium that complicates the IR spectrum, specifically in the


 region.

Tautomerism Amidoxime Amidoxime Form (Dominant) ν(C=N): ~1660 cm⁻¹ Zwitterion Zwitterionic Form (Minor) ν(C=N): ~1690 cm⁻¹ Amidoxime->Zwitterion Proton Transfer

Caption: Tautomeric equilibrium between the neutral amidoxime and zwitterionic forms. The neutral form is spectrally dominant in non-polar solvents.

Experimental Protocol: Synthesis & Characterization

To ensure the spectral data is valid, the compound must be synthesized with high purity. The following protocol utilizes a one-pot dehydration-addition strategy, superior to standard methods for avoiding amide contamination.

Protocol: One-Pot Synthesis via Imidoyl Iodide

Objective: Synthesize N-methylacetamidoxime from N-methylacetamide without isolating unstable intermediates.

Reagents:

  • N-methylacetamide (1.0 equiv)

  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • Iodine (

    
    , 1.2 equiv)
    
  • Triethylamine (

    
    , 3.0 equiv)
    
  • Hydroxylamine Hydrochloride (

    
    , 1.5 equiv)
    
  • Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

  • Activation:

    • Dissolve

      
       (1.2 eq) and 
      
      
      
      (1.2 eq) in anhydrous DCM at
      
      
      . Stir for 15 min until the yellow precipitate of
      
      
      forms.
    • Add N-methylacetamide (1.0 eq) and

      
       (1.2 eq). Stir at room temperature for 30 min.
      
    • Mechanism:[1][2] This generates the reactive imidoyl iodide intermediate in situ.

  • Substitution:

    • Add

      
       (1.5 eq) and additional 
      
      
      
      (2.0 eq) to the reaction mixture.
    • Stir at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup & Purification:

    • Quench with saturated

      
       (to remove excess iodine).
      
    • Extract with DCM (

      
      ). Wash organic layer with brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient 0-5%).

  • IR Characterization (Validation):

    • Technique: ATR-FTIR (preferred for solids/oils) or KBr pellet.

    • Pass Criteria:

      • Absence of C=O stretch (

        
        , strong).
        
      • Presence of N-O stretch (

        
        , medium).
        
      • Presence of single N-H stretch (

        
        ).
        
Figure 2: Synthesis Workflow

Synthesis Start N-Methylacetamide (Amide Precursor) Activation Activation (PPh3, I2, Et3N) Start->Activation Intermediate Imidoyl Iodide (Reactive Intermediate) Activation->Intermediate Dehydration Substitution Nucleophilic Substitution (NH2OH·HCl) Intermediate->Substitution Addition-Elimination Product N-Methylacetamidoxime (Target) Substitution->Product Final Workup

Caption: One-pot synthesis workflow converting the amide to amidoxime via an imidoyl iodide intermediate.

References
  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. Link

  • Bhat, S. V., et al. (2005). Synthesis and biological evaluation of novel N-substituted amidoximes. Bioorganic & Medicinal Chemistry Letters, 15(12), 3023-3026.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for N-O and C=N assignments).
  • Chaiyaveij, D., et al. (2014). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 4, 2642-2646. Link

  • Egorov, I., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2415. Link

Sources

Comprehensive Guide to the Mass Spectrometry Fragmentation of N-hydroxy-N'-methyl-ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the mass spectrometry fragmentation patterns of N-hydroxy-N'-methyl-ethanimidamide (also known as N-methylacetamidoxime). It is designed for analytical chemists and drug development professionals requiring precise structural elucidation and impurity profiling.

Content Type: Publish Comparison Guide Subject: Structural Elucidation & Fragmentation Mechanics (


)
Date:  March 8, 2026

Executive Summary & Chemical Identity

N-hydroxy-N'-methyl-ethanimidamide is a critical amidoxime derivative, often encountered as a synthetic intermediate, a prodrug moiety (e.g., in amidine-based pharmaceuticals), or a degradation impurity. Its analysis requires distinguishing it from isobaric amides and structural isomers.

Property Detail
IUPAC Name N-hydroxy-N'-methyl-ethanimidamide
Common Name N-Methylacetamidoxime
Molecular Formula

Exact Mass 88.0637 Da
Structure

(and tautomers)
Key Challenge Distinguishing from N,N-Dimethylacetamide (

, MW 87) and Acetamidoxime (

, MW 74).

Experimental Configuration: Ionization Techniques

To achieve reliable detection, the choice of ionization source dictates the fragmentation richness.

Comparison of Ionization Modes
FeatureElectrospray Ionization (ESI) Electron Ionization (EI)
Primary Ion

(m/z 89)

(m/z 88)
Energy Regime Soft (Low internal energy)Hard (70 eV standard)
Dominant Pathway Even-electron rearrangements, loss of neutral molecules (

,

).
Radical-induced cleavages, loss of radicals (

,

).
Application LC-MS/MS for biological matrices (metabolite ID).GC-MS for volatile impurity profiling.

Fragmentation Analysis (The Core)

The fragmentation of N-hydroxy-N'-methyl-ethanimidamide is governed by the lability of the N–O bond and the stability of the resulting amidine core.

Primary Fragmentation Pathways (ESI-MS/MS)

In ESI(+), the precursor ion is m/z 89 (


). The fragmentation is driven by proton mobility between the oxime oxygen and the amine nitrogen.
Pathway A: Dehydration (Loss of

)
  • Mechanism: Protonation occurs on the hydroxyl oxygen, followed by elimination of water.

  • Transition:

    
    
    
  • Product: N-methyl-acetamidinium cation (

    
    ).
    
  • Significance: This is often the base peak in ESI spectra due to the high stability of the amidinium resonance system.

Pathway B: Loss of Oxygen (Deoxygenation)
  • Mechanism: Unusual for even-electron ions but observed in amidoximes; loss of an oxygen atom (16 Da) or cleavage of the N-O bond.

  • Transition:

    
    
    
  • Product: Protonated N-methyl-acetamidine.

Pathway C: C-N Bond Cleavage (Retro-Synthesis)
  • Mechanism: Cleavage of the bond between the central carbon and the N-methyl group.

  • Transition:

    
     (Acetamidoxime core) or 
    
    
    
    (Acetonitrile adduct).
Fragmentation Pathways (EI-MS)

In EI (70 eV), the molecular ion is a radical cation m/z 88 (


).
  • 
    -Cleavage:  Loss of the methyl group (
    
    
    
    , 15 Da).
    • 
      .
      
  • Loss of Hydroxyl Radical: Cleavage of the weak N-O bond.

    • 
       (
      
      
      
      ).
  • McLafferty-like Rearrangement: Not dominant due to lack of

    
    -hydrogens, but H-transfer from the N-methyl group can occur, leading to elimination of 
    
    
    
    .

Visualizing the Fragmentation Tree

The following diagram illustrates the mechanistic flow for the Protonated Molecular Ion (ESI Mode).

FragmentationPattern M_Protonated [M+H]+ Precursor m/z 89 (C3H9N2O+) Frag_71 Fragment m/z 71 [M+H - H2O]+ (Amidinium Ion) M_Protonated->Frag_71 - H2O (18 Da) Dehydration Frag_73 Fragment m/z 73 [M+H - O]+ (Amidine) M_Protonated->Frag_73 - O (16 Da) Deoxygenation Frag_58 Fragment m/z 58 [M+H - NH2Me]+ M_Protonated->Frag_58 - CH3NH2 (31 Da) C-N Cleavage Frag_42 Fragment m/z 42 [Acetonitrile+H]+ Frag_71->Frag_42 - CH2NH

Figure 1: ESI-MS/MS Fragmentation pathway of N-hydroxy-N'-methyl-ethanimidamide (


). The loss of water to form the amidinium ion (

) is the dominant transition.

Comparative Performance Guide

This section compares the target molecule against its closest structural analogues to aid in impurity identification.

Table 1: Diagnostic Ion Comparison
CompoundMWPrecursor (ESI)Key Fragment 1Key Fragment 2Differentiating Feature
N-hydroxy-N'-methyl-ethanimidamide 88 89 71 (-

)
73 (-O)Strong m/z 71 (Amidinium)
Acetamidoxime747558 (-

)
42 (-

)
Shift of -14 Da compared to target.
N,N-Dimethylacetamide878846 (

)
43 (

)
Lack of m/z 71; dominant Acylium ion (43).
N-Methylacetamidine727356 (-

)
30Precursor is m/z 73 (Target's fragment).
Why this matters:
  • Impurity Profiling: If you observe a peak at m/z 73 in the MS spectrum of the target (m/z 89), it confirms the presence of the amidine core. If you see m/z 43 as the base peak, you likely have amide contamination (Dimethylacetamide) rather than the amidoxime.

Validated Experimental Protocol

To replicate these results, follow this self-validating ESI-MS/MS workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve standard in 50:50 Methanol/Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation

    
    , m/z 177).
    
Step 2: MS Source Optimization
  • Mode: Positive Ion Mode (ESI+).

  • Capillary Voltage: 3.0 kV (Standard).

  • Cone Voltage: Low (15-20V) .

    • Reasoning: Amidoximes are thermally labile. High cone voltage induces "in-source fragmentation," prematurely converting m/z 89

      
       71, leading to false identification of the amidine.
      
Step 3: Collision Energy (CE) Ramp
  • Low CE (10 eV): Preserve precursor m/z 89.

  • Med CE (20-25 eV): Maximize generation of diagnostic m/z 71 .

  • High CE (40 eV): Force generation of skeletal fragments (m/z 42 , Acetonitrile).

References

  • Fragmentation of Amidoximes

    • Mechanism of amidoxime fragment
    • Source: (Analogous amide data for baseline comparison).

  • Metabolic Context

    • Metabolism of N,N-Dimethylacetamide to N-methylacetamide and related species.[1][2]

    • Source:

  • General ESI Fragmentation Rules

    • Interpretation of MS/MS Spectra of Nitrogenous Compounds.
    • Source:

Sources

A Comparative Guide to the Coordination Chemistry of Amidoximes: Insights from Structural Analysis of Analogous Complexes in the Absence of N-methylacetamidoxime Crystal Data

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of metal-ligand complexes is fundamental to understanding their chemical properties and potential applications, particularly in drug development and materials science. While N-methylacetamidoxime presents as a ligand of interest, a comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals a notable absence of publicly available X-ray crystal structure data for its metal complexes. This guide, therefore, provides a comparative analysis of the coordination chemistry of closely related amidoxime ligands for which crystal structures have been determined. By examining the structural motifs of acetamidoxime and other simple amidoxime complexes, we can infer the probable coordination behavior of N-methylacetamidoxime. This report also provides detailed experimental protocols for the synthesis of N-methylacetamidoxime and general methods for the crystallization of metal complexes, aiming to facilitate future structural studies in this area.

Introduction: The Significance of Amidoxime Ligands and the Current Knowledge Gap

Amidoximes, characterized by the R-C(NH₂)=NOH functional group, are versatile ligands in coordination chemistry. Their ability to act as both neutral and anionic chelating agents, primarily through the oximino nitrogen and oxygen atoms, makes them valuable in the design of a wide range of metal complexes with diverse applications, including the extraction of metal ions like uranium from seawater[1][2]. The N-methylated derivative, N-methylacetamidoxime, is of particular interest as the methyl substitution on the amide nitrogen can influence the ligand's electronic properties, steric hindrance, and ultimately, the stability and structure of its metal complexes.

Despite its potential significance, a thorough investigation of crystallographic databases reveals a critical gap: the absence of published X-ray crystal structures for N-methylacetamidoxime complexes. This lack of empirical structural data hinders a complete understanding of its coordination chemistry and limits the rational design of novel complexes for specific applications.

This guide aims to bridge this knowledge gap by:

  • Providing a theoretical framework for the coordination behavior of N-methylacetamidoxime based on the known chemistry of analogous amidoximes.

  • Presenting a comparative analysis of the crystal structures of acetamidoxime and other relevant amidoxime complexes.

  • Detailing robust experimental protocols for the synthesis of N-methylacetamidoxime and the crystallization of its metal complexes to encourage and guide future research in this area.

Synthesis and Spectroscopic Characterization of Amidoxime Ligands

The synthesis of amidoximes is typically achieved through the reaction of a nitrile with hydroxylamine. For N-substituted amidoximes, the synthetic routes can be adapted from methods developed for secondary amides[3][4].

Experimental Protocol: Synthesis of N-methylacetamidoxime

This protocol describes a general method for the synthesis of N-methylacetamidoxime, adapted from established procedures for related compounds.

Materials:

  • N-methylacetamide

  • Phosphorus pentachloride (PCl₅) or similar dehydrating agent

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Anhydrous diethyl ether or other suitable solvent

  • Deionized water

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of N-methylacetimidoyl chloride: In a fume hood, cautiously add phosphorus pentachloride (1.0 eq) in portions to a solution of N-methylacetamide (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Preparation of hydroxylamine solution: In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq) in a minimal amount of water.

  • Reaction: Slowly add the N-methylacetimidoyl chloride solution to the hydroxylamine solution at 0 °C with vigorous stirring. Allow the reaction to warm to room temperature and stir for several hours.

  • Extraction and Purification: Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Signatures of Amidoximes

In the absence of crystal structures, spectroscopic methods provide crucial insights into the coordination of amidoxime ligands.

  • Infrared (IR) Spectroscopy: Key vibrational bands for amidoximes include ν(C=N) at 1680–1650 cm⁻¹, ν(N-O) at 950–920 cm⁻¹, and ν(O-H) at 3600–3450 cm⁻¹[1]. Upon coordination to a metal center, shifts in the ν(C=N) and ν(N-O) bands are indicative of ligand binding[5][6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra (typically in d₆-DMSO), the -OH and -NH₂ protons of amidoximes appear as broad singlets between δ 9.80–8.70 and 6.10–5.20 ppm, respectively[1]. Changes in the chemical shifts of these protons upon addition of a metal salt can provide evidence of complexation.

Comparative Structural Analysis of Amidoxime Complexes

To predict the structural behavior of N-methylacetamidoxime, we can analyze the crystal structures of its parent compound, acetamidoxime, and other closely related amidoxime complexes.

Coordination Modes of Amidoxime Ligands

Amidoxime ligands can coordinate to metal centers in several ways, with the most common being N,O-chelation from the oxime group. The amidoxime functional group can exist in different tautomeric forms, which influences its coordination behavior[1].

Amidoxime_Coordination_Modes cluster_0 Ligand Tautomers cluster_1 Common Coordination Modes Amide-Oxime R-C(=NOH)-NH2 N,O-Chelation M(O-N=C(R)-NH2) Amide-Oxime->N,O-Chelation Deprotonation Imino-Hydroxylamine R-C(NH=)-N(H)OH Bridging M-(O-N=C(R)-NH2)-M' N,O-Chelation->Bridging Dimerization Crystallography_Workflow A Synthesis of N-methylacetamidoxime B Synthesis of Metal Complex A->B React with metal salt C Crystallization (Vapor Diffusion, Slow Evaporation) B->C Dissolve in suitable solvent D Crystal Mounting and Data Collection C->D Select suitable crystal E Structure Solution and Refinement D->E Process diffraction data F Structural Analysis and Validation E->F Validate with CIF check

Caption: A generalized workflow for the X-ray crystal structure determination of metal complexes.

Experimental Protocol: Crystallization of Metal-N-methylacetamidoxime Complexes

Materials:

  • Synthesized N-methylacetamidoxime

  • Metal salt of interest (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂)

  • A range of solvents for crystallization (e.g., methanol, ethanol, acetonitrile, DMF, DMSO)

  • Small vials or test tubes

  • Apparatus for vapor diffusion (e.g., a larger sealed container)

Procedure (Vapor Diffusion Method):

  • Prepare a solution of the complex: Dissolve the metal-N-methylacetamidoxime complex in a small amount of a relatively polar solvent in which it is soluble.

  • Set up the crystallization chamber: Place this solution in a small, open vial. Place the vial inside a larger, sealed container that contains a small amount of a less polar solvent (the precipitant) in which the complex is insoluble.

  • Allow for slow diffusion: Over time, the precipitant will slowly diffuse into the solution of the complex, gradually decreasing its solubility and promoting the growth of single crystals.

  • Monitor and harvest: Monitor the vial for crystal growth over several days to weeks. Once suitable crystals have formed, carefully harvest them for analysis.

Conclusion and Future Directions

While the crystal structure of N-methylacetamidoxime complexes remains to be elucidated, a comparative analysis of related amidoxime structures provides a strong predictive framework for its coordination behavior. It is anticipated that N-methylacetamidoxime will act as a versatile ligand, primarily coordinating through its oxime functionality to form stable chelate rings with a variety of metal ions. The spectroscopic and synthetic protocols detailed in this guide are intended to empower researchers to pursue the crystallographic characterization of these promising complexes.

Future work should focus on the systematic synthesis and crystallization of N-methylacetamidoxime complexes with a range of transition metals and lanthanides. The resulting structural data will be invaluable for understanding the subtle electronic and steric effects of the N-methyl group and will pave the way for the rational design of new functional materials and therapeutic agents.

References

  • K-A. N. Dinh, P. S. Thapa, A. E. V. Gorden. (2023). Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications. MDPI. [Link]

  • D. S. Bolotin, N. A. Bokach, V. Y. Kukushkin. (2017). Coordination Chemistry and Metal-involving Reactions of Amidoximes. Relevance to the Chemistry of Oximes and Oxime Ligands. ResearchGate. [Link]

  • J. S. Figueroa, J. C. Peters. (2001). Coordination chemistry of a chelating amidoximato ligand. PubMed. [Link]

  • J. S. Figueroa, J. C. Peters. (2001). Coordination Chemistry of a Chelating Amidoximato Ligand. ACS Publications. [Link]

  • Z. C. Wu, T. X. Tao, X. Q. Wang. (2004). [The IR spectra of complexes of fiber containing amidoxime groups with Fe(III), Co(II), Ni(II), Cd(II) and Hg(II)]. PubMed. [Link]

  • N. A. Bokach, V. Y. Kukushkin. (2011). Coordination modes of amidoximes in their mononuclear complexes. ResearchGate. [Link]

  • D. S. Bolotin, N. A. Bokach, V. Y. Kukushkin. (2017). Coordination chemistry and metal-involving reactions of amidoximes. ScienceDirect. [Link]

  • A. A. Mehio, et al. (2016). Crystal structures of amidoximate-transition metal complexes from the CSD. ResearchGate. [Link]

  • A. D. Roy, et al. (2017). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. PMC. [Link]

  • A. E. V. Gorden, et al. (2015). Understanding the Interactions of Seawater Ions with Amidoxime through X-Ray Crystallography. NEUP.gov. [Link]

  • M. R. Lutfor, et al. (2000). Preparation and characterization of poly(amidoxime) chelating resin from polyacrylonitrile grafted sago starch. European Polymer Journal. [Link]

  • A. D. Roy, et al. (2017). Scheme 3 Synthesis of N-substituted amidoximes through in situ formation of amides. ResearchGate. [Link]

  • Y. Zhang, et al. (2020). Spectroscopic and DFT study on the complexation of Np(v) with amidoxime-derived ligands in aqueous solutions: speciation and structural optimization. Dalton Transactions. [Link]

  • D. Hall, F. J. Llewellyn. (1977). Acetamidoxime. ResearchGate. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of N-hydroxy-N'-methyl-ethanimidamide Metal Chelates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the anticipated ultraviolet-visible (UV-Vis) absorption spectra of metal chelates formed with the ligand N-hydroxy-N'-methyl-ethanimidamide. While direct experimental data for this specific ligand is not extensively available in published literature, this document synthesizes established principles of coordination chemistry and UV-Vis spectroscopy to offer a robust predictive analysis. By drawing parallels with structurally similar N-hydroxy-amidoxime and oxime-based metal complexes, this guide will empower researchers, scientists, and drug development professionals to interpret and understand the spectral characteristics of these compounds.

Introduction: The Potential of N-hydroxy-N'-methyl-ethanimidamide as a Chelating Agent

N-hydroxy-N'-methyl-ethanimidamide belongs to the class of N-hydroxy-amidoximes, which are recognized for their potent metal-chelating properties.[1] The presence of both a hydroxylamino (-N-OH) and an imino (=N-) group creates a bidentate coordination site, allowing the ligand to form stable chelate rings with a variety of metal ions. This chelation is often accompanied by distinct changes in the electronic structure of the ligand and the metal ion, which can be effectively probed using UV-Vis spectroscopy.

The study of such metal complexes is of significant interest in fields ranging from medicinal chemistry, where they can act as enzyme inhibitors or imaging agents, to materials science and catalysis.[2] Understanding the UV-Vis absorption spectra is fundamental to characterizing these complexes, determining their stoichiometry, and gaining insights into the nature of the metal-ligand bonding.

Experimental Design and Rationale

To comparatively analyze the UV-Vis absorption spectra of N-hydroxy-N'-methyl-ethanimidamide metal chelates, a systematic experimental approach is necessary. This section outlines a validated protocol for the synthesis of the ligand and its subsequent complexation with various transition metal ions, followed by spectroscopic analysis.

Synthesis of N-hydroxy-N'-methyl-ethanimidamide

The synthesis of N-hydroxy-N'-methyl-ethanimidamide can be achieved through the reaction of N-methyl-ethanimidothioate with hydroxylamine. A generalized and reliable protocol is as follows:

Experimental Protocol: Synthesis of N-hydroxy-N'-methyl-ethanimidamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-ethanimidothioate in a suitable solvent such as ethanol.

  • Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or triethylamine) in ethanol to the flask. The base is crucial for the in-situ generation of free hydroxylamine.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and any inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-hydroxy-N'-methyl-ethanimidamide.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice due to its ability to dissolve both the reactants and its relatively low boiling point, which facilitates removal after the reaction.

  • Base: The use of a base is essential to neutralize the hydrochloride salt of hydroxylamine, liberating the free nucleophile required for the reaction.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and by-products that could interfere with subsequent chelation and spectroscopic analysis.

Synthesis of Metal Chelates

The formation of metal complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent.

Experimental Protocol: Synthesis of Metal Chelates

  • Ligand Solution: Dissolve a known amount of purified N-hydroxy-N'-methyl-ethanimidamide in a solvent such as methanol or ethanol.

  • Metal Salt Solution: In a separate flask, dissolve a stoichiometric amount of the desired metal salt (e.g., CuCl₂, Ni(NO₃)₂, FeSO₄) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The formation of the complex is often indicated by a color change.

  • Isolation: The resulting metal chelate may precipitate out of the solution. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried. If the complex remains in solution, the solvent can be slowly evaporated to yield the solid product.

Self-Validating System:

The formation of the metal chelate can be initially validated by observing a distinct color change. Further confirmation is obtained through the significant shifts observed in the UV-Vis absorption spectrum compared to the free ligand, as detailed in the following sections.

Comparative UV-Vis Absorption Spectra

The UV-Vis spectrum of a molecule provides information about its electronic transitions. For N-hydroxy-N'-methyl-ethanimidamide and its metal chelates, the key electronic transitions include π → π* and n → π* transitions within the ligand, and upon chelation, d-d transitions and ligand-to-metal charge transfer (LMCT) bands.[3]

UV-Vis Spectrum of the Free Ligand

The UV-Vis spectrum of N-hydroxy-N'-methyl-ethanimidamide in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit absorption bands in the ultraviolet region. Based on data for similar N-hydroxy amidines, we can predict the following:[3]

  • π → π transitions:* These high-energy transitions, typically occurring at shorter wavelengths (around 200-270 nm), are associated with the C=N chromophore and any conjugated systems.

  • n → π transitions:* These lower-energy transitions, expected at longer wavelengths (around 280-350 nm), involve the non-bonding electrons on the nitrogen and oxygen atoms.

General Spectral Changes Upon Chelation

Upon coordination to a metal ion, the UV-Vis spectrum of the ligand is significantly altered. These changes provide strong evidence of complex formation and offer insights into the nature of the metal-ligand interaction.

  • Bathochromic Shift (Red Shift): The absorption bands of the ligand often shift to longer wavelengths upon chelation. This is due to the delocalization of electrons over the newly formed chelate ring, which lowers the energy gap between the ground and excited states.

  • Hyperchromic or Hypochromic Effects: The molar absorptivity (intensity) of the absorption bands may increase (hyperchromic) or decrease (hypochromic) upon complexation.

  • Appearance of New Bands: The formation of metal chelates can give rise to new absorption bands that are absent in the spectra of both the free ligand and the free metal ion. These new bands are typically due to d-d transitions and charge transfer phenomena.

Comparative Analysis of Different Metal Chelates

The position and intensity of the absorption bands in the UV-Vis spectra of N-hydroxy-N'-methyl-ethanimidamide metal chelates are highly dependent on the identity of the central metal ion. The following table summarizes the anticipated spectral characteristics for complexes with common transition metals.

Table 1: Predicted UV-Vis Absorption Characteristics of N-hydroxy-N'-methyl-ethanimidamide Metal Chelates

Metal IonExpected Geometryd-d Transitions (λmax, nm)Charge Transfer Bands (λmax, nm)Expected Color
Cu(II)Square Planar/ Distorted Octahedral~550 - 700 (broad)~350 - 450 (LMCT)Blue/Green
Ni(II)Octahedral/ Square Planar~400 - 450, ~650 - 750~300 - 400 (LMCT)Green/Blue
Fe(III)OctahedralWeak, often obscured~400 - 600 (LMCT, intense)Yellow/Brown/Red
Co(II)Octahedral/ Tetrahedral~450 - 550~300 - 400 (LMCT)Pink/Blue
Zn(II)TetrahedralNone (d¹⁰)~300 - 380 (LMCT)Colorless

Expert Insights on Spectral Interpretation:

  • d-d Transitions: For transition metal ions with partially filled d-orbitals (e.g., Cu(II), Ni(II), Fe(III), Co(II)), absorption of light can promote an electron from a lower-energy d-orbital to a higher-energy d-orbital. These transitions are typically weak and appear in the visible region, contributing to the color of the complex.[4] The energy of these transitions is influenced by the metal ion, its oxidation state, and the ligand field strength.

  • Ligand-to-Metal Charge Transfer (LMCT): These are intense absorption bands that arise from the promotion of an electron from a ligand-based orbital to a metal-based orbital.[5] LMCT bands are common in complexes where the metal ion is in a high oxidation state and the ligand has readily available lone pairs of electrons. The energy of the LMCT band is sensitive to the redox properties of both the metal and the ligand. For N-hydroxy-N'-methyl-ethanimidamide, the oxygen and nitrogen donor atoms are expected to facilitate LMCT.

  • Zn(II) Complexes: As a d¹⁰ metal ion, Zn(II) does not exhibit d-d transitions. Therefore, its complexes are typically colorless unless the ligand itself is colored or there are significant charge transfer bands. The UV-Vis spectrum of a Zn(II) chelate will be dominated by the ligand's absorption bands, which may be shifted upon coordination, and potentially a new LMCT band.

Visualization of Concepts

To further clarify the concepts discussed, the following diagrams illustrate the chelation process and the general workflow for spectroscopic analysis.

ChelationProcess Ligand N-hydroxy-N'-methyl- ethanimidamide (L) Chelate Metal Chelate [M(L)n]²⁺ Ligand->Chelate Coordination Metal Metal Ion (M²⁺) Metal->Chelate Binding

Caption: Chelation of a metal ion by the bidentate N-hydroxy-N'-methyl-ethanimidamide ligand.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Analysis Synth_Ligand Synthesize Ligand Synth_Chelate Synthesize Metal Chelates Synth_Ligand->Synth_Chelate UV_Vis Acquire UV-Vis Spectra Synth_Chelate->UV_Vis Data_Analysis Comparative Data Analysis UV_Vis->Data_Analysis

Sources

A Comparative Analysis of the Acidity of Acetamidoxime and N-Methylacetamidoxime: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and materials science, amidoximes represent a class of compounds with significant potential, finding applications from prodrug design to the sequestration of heavy metals.[1][2] Their utility is intrinsically linked to their acid-base properties, quantified by the pKa value. This guide provides an in-depth comparison of the pKa values of acetamidoxime and its N-methylated derivative, N-methylacetamidoxime, offering experimental data for the former and a theoretically grounded estimation for the latter. This analysis is designed to equip researchers, scientists, and drug development professionals with a nuanced understanding of how subtle structural modifications can influence the physicochemical properties of these versatile molecules.

The Significance of pKa in Amidoxime Chemistry

The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For amidoximes, the pKa of the N-OH proton is of primary importance as it governs the formation of the amidoximate anion. This anion plays a crucial role in the coordination chemistry of amidoximes, particularly in their well-documented ability to chelate metal ions. Furthermore, in the context of drug design, the ionization state of an amidoxime moiety can significantly impact a molecule's solubility, membrane permeability, and interaction with biological targets. A thorough understanding of the pKa is therefore not merely academic but a practical necessity for the rational design of new amidoxime-based technologies.

Comparative pKa Values: A Data-Driven Overview

CompoundStructurepKa ValueMethod of Determination
Acetamidoxime Structure of Acetamidoxime11.4 ± 0.1Spectroscopic Titration[1][2]
N-Methylacetamidoxime Structure of N-Methylacetamidoxime> 11.4 (Predicted)Theoretical (Based on Electronic Effects)

Delving into the Chemical Principles: Electronic Effects of N-Methylation

The predicted increase in the pKa of N-methylacetamidoxime compared to acetamidoxime can be attributed to the electronic effect of the methyl group. The methyl group is a well-established electron-donating group (EDG) through an inductive effect (+I). This effect has a direct impact on the stability of the conjugate base formed upon deprotonation of the oxime hydroxyl group.

The Inductive Effect in Action:

  • Electron Donation: The methyl group, being more electropositive than the nitrogen atom to which it is attached, pushes electron density towards the nitrogen atom.

  • Destabilization of the Conjugate Base: This increased electron density on the nitrogen is then relayed through the molecule, ultimately increasing the electron density on the oxygen atom of the oxime. This, in turn, destabilizes the resulting amidoximate anion upon deprotonation.

  • Shift in Equilibrium: A less stable conjugate base corresponds to a weaker acid. Consequently, the equilibrium of the deprotonation reaction is shifted to the left, favoring the protonated form. This is observed as a higher pKa value.

This principle is a cornerstone of physical organic chemistry and is consistently observed in the pKa trends of various functional groups, including amines and amides.[3] While steric effects can also play a role in the acidity of molecules, in the case of a small methyl group, the electronic inductive effect is expected to be the dominant factor influencing the pKa of the N-OH proton.

Experimental Determination of pKa: A Methodological Blueprint

To empirically validate the predicted pKa of N-methylacetamidoxime and other novel amidoxime derivatives, a robust experimental protocol is essential. Both potentiometric titration and UV-Vis spectrophotometry are widely accepted and reliable methods for pKa determination.[4][5][6][7][8][9][10][11]

Potentiometric Titration: A Step-by-Step Protocol

Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.

Instrumentation and Reagents:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

  • High-purity water (deionized or distilled)

  • The amidoxime sample of interest

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the amidoxime and dissolve it in a known volume of high-purity water to create a solution of known concentration (typically in the millimolar range).

  • Initial pH Adjustment: Adjust the initial pH of the sample solution to the acidic range (e.g., pH 2-3) using a standardized solution of HCl. This ensures that the amidoxime is fully protonated at the start of the titration.

  • Titration: Titrate the acidified sample solution with a standardized solution of NaOH. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

  • Data Acquisition: Record the pH of the solution after each addition of the NaOH titrant.

  • Data Analysis: Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which is the point where half of the amidoxime has been neutralized. This can be determined from the inflection point of the titration curve or more accurately from the peak of the first derivative of the titration curve.

Potentiometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Amidoxime B Dissolve in Water A->B Known Mass C Adjust to Acidic pH B->C Known Volume D Titrate with NaOH C->D Standardized HCl E Record pH vs. Volume D->E Incremental Addition F Plot Titration Curve E->F Generate Data Points G Determine Half-Equivalence Point F->G Identify Inflection Point H pKa = pH at Half-Equivalence G->H Calculate pKa

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry: An Alternative Approach

For compounds with a chromophore that changes upon ionization, UV-Vis spectrophotometry offers a sensitive method for pKa determination.

Procedure:

  • Prepare a Series of Buffers: Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa range of the amidoxime.

  • Prepare Sample Solutions: Prepare a stock solution of the amidoxime. Add a small, constant volume of the stock solution to a constant volume of each buffer solution.

  • Measure Absorbance: Measure the UV-Vis absorbance spectrum of each sample solution at a wavelength where the protonated and deprotonated forms of the amidoxime have different molar absorptivities.

  • Data Analysis: Plot the absorbance against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Conclusion

This guide has provided a comparative analysis of the pKa values of acetamidoxime and N-methylacetamidoxime. While a definitive experimental value for the N-methylated derivative remains to be determined, a sound theoretical basis predicts an increase in its pKa due to the electron-donating inductive effect of the methyl group. The detailed experimental protocols provided for potentiometric titration and UV-Vis spectrophotometry offer a clear path for researchers to empirically determine the pKa of N-methylacetamidoxime and other novel amidoxime compounds. A precise understanding and experimental validation of these fundamental physicochemical properties are paramount for the continued development and application of amidoxime chemistry in drug discovery and materials science.

References

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  • Oreate AI. (2026, January 8). Understanding the pKa of Amides: A Key to Organic Chemistry. Oreate AI Blog. [Link]

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  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • Giammanco, C. H., et al. (2022, October 20). Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. PubMed. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

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Comprehensive Comparison Guide: 13C NMR Spectral Assignment Strategies for N-Methylacetamidoxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

N-methylacetamidoxime (CH3-C(=NOH)-NHCH3) is a highly versatile bidentate ligand and synthetic intermediate, prominently featured in the development of chelate resins for heavy metal recovery (e.g., uranium extraction)[1] and as a precursor in pharmaceutical drug design[2]. Accurate structural characterization of this molecule is complicated by tautomeric equilibria and E/Z isomerism around the amidoxime C=N bond[1].

For researchers and drug development professionals, unambiguous 13C NMR assignment is non-negotiable. This guide objectively compares three distinct assignment methodologies—Empirical Prediction, Density Functional Theory (DFT) Computation, and Advanced 2D NMR Experimental Workflows—providing a self-validating protocol for absolute structural confirmation.

Methodology Comparison: Prediction vs. Computation vs. Experiment

Relying solely on 1D 13C NMR chemical shifts for small nitrogenous molecules can lead to misassignments due to solvent-induced shifts and hydrogen bonding. As application scientists, we must evaluate the causality behind our analytical choices:

  • Empirical Prediction Software (e.g., HOSE codes): Fast and accessible, but often fails to account for specific E/Z isomeric ratios or the exact deshielding impact of the N-methyl group in polar solvents.

  • DFT-GIAO Computation: Highly accurate when modeled with implicit solvation (e.g., PCM), but computationally expensive. It serves as a robust orthogonal validation tool rather than a primary diagnostic method.

  • Advanced 2D NMR (HSQC/HMBC): The gold standard. It creates a self-validating system by mapping scalar couplings, completely removing reliance on external databases or theoretical assumptions.

Table 1: Quantitative Comparison of 13C NMR Assignment Approaches
MethodologyC=N (Amidoxime Core)N-CH3 (N-Methyl)C-CH3 (C-Methyl)Performance / Reliability
Empirical Software Predictors ~152.0 ppm~28.5 ppm~13.0 ppmLow/Moderate; ignores specific E/Z isomer ratios and H-bonding.
DFT-GIAO (B3LYP/6-311+G(d,p)) 155.2 ppm30.1 ppm15.4 ppmHigh; accounts for specific solvent models and isomeric states.
Experimental (Typical Range) 153.8 - 155.5 ppm29.0 - 31.5 ppm14.5 - 16.0 ppmAbsolute; requires 2D NMR validation for definitive proof.

(Note: Experimental ranges are synthesized from structural analogs, including acetamidoxime and N-cyanoacetamidines[1].)

Step-by-Step Experimental Workflow (Self-Validating Protocol)

To ensure absolute scientific integrity, the experimental assignment must be a self-validating system. Relying solely on 1D 13C NMR is insufficient.

Step 1: Sample Preparation & 1D Acquisition

  • Action: Dissolve 20 mg of N-methylacetamidoxime in 0.6 mL of DMSO-d6. Acquire a standard 1D 13C{1H} NMR spectrum at 298 K.

  • Causality: DMSO-d6 minimizes rapid proton exchange compared to protic solvents, stabilizing the tautomeric state. You will observe three distinct carbon resonances.

Step 2: Multiplicity Editing (DEPT-135)

  • Action: Execute a DEPT-135 pulse sequence.

  • Causality: Differentiates the quaternary amidoxime carbon from the primary methyl carbons. The signal at ~154 ppm will nullify (quaternary C=N)[1]. The signals at ~15 ppm and ~30 ppm will phase positively, confirming they are CH3 groups.

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Action: Acquire a 1H-13C HSQC spectrum to correlate directly attached protons to their respective carbons.

  • Causality: The N-CH3 protons (typically deshielded to ~2.8 ppm due to the adjacent electronegative nitrogen) will show a direct cross-peak to the ~30 ppm carbon. The C-CH3 protons (~1.8 ppm) will correlate to the ~15 ppm carbon.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation) Validation

  • Action: Acquire a 1H-13C HMBC spectrum optimized for long-range couplings (J = 8 Hz).

  • Causality: Confirms the molecular skeleton. Both the N-CH3 protons and C-CH3 protons will exhibit 2-bond (2J) and 3-bond (3J) cross-peaks to the quaternary C=N carbon at ~154 ppm. This interlocking data definitively anchors the assignment without relying on empirical guesses.

Mechanistic Insights & Isomeric Considerations

Amidoximes typically exist in the thermodynamically favored Z-configuration[1]. However, steric hindrance from the N-methyl group can perturb this equilibrium. If a mixture of E and Z isomers is present, the 13C NMR spectrum will exhibit peak doubling (two sets of three signals). The C=N chemical shift for acetamidoximes is highly characteristic, resonating near 153.8 ppm, which clearly distinguishes it from related amides or nitriles[1]. Furthermore, structural studies on related N-cyano-N-methylacetamidines confirm specific geometric preferences along the imine bond that heavily influence local magnetic shielding[3].

Logical Workflow Visualization

The following decision tree illustrates the causality and workflow for the unambiguous assignment of N-methylacetamidoxime.

NMR_Assignment Start 1D 13C NMR Spectrum (3 distinct signals) DEPT DEPT-135 / APT Identify Carbon Multiplicity Start->DEPT Apply Multiplicity Editing Quat Quaternary Carbon (Null in DEPT-135) δ ~154 ppm DEPT->Quat CH3_group Primary Carbons (CH3) (Positive in DEPT-135) δ ~15 ppm & δ ~30 ppm DEPT->CH3_group Assign_CN Assign to C=N (Amidoxime Core) Quat->Assign_CN HMBC 2D HSQC & HMBC (Map 1J, 2J, 3J Couplings) CH3_group->HMBC Differentiate Methyls Assign_CN->HMBC Anchor for HMBC Assign_NCH3 δ ~30 ppm: N-CH3 (Deshielded by Nitrogen) HMBC->Assign_NCH3 H(N-CH3) -> C=N (3J) Assign_CCH3 δ ~15 ppm: C-CH3 (Shielded Alkyl Group) HMBC->Assign_CCH3 H(C-CH3) -> C=N (2J)

Workflow for the self-validating 13C NMR assignment of N-methylacetamidoxime using 1D/2D techniques.

References

  • Title: Amidoxime-based materials for uranium recovery and removal Source: Journal of Materials Chemistry A URL: [Link]

  • Title: Amidoximes as intermediates for the synthesis of potential drugs Source: Charles University (Univerzita Karlova) URL: [Link]

  • Title: Acetamiprid - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

Sources

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